5-Bromopyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDDWOVFQZUEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551366 | |
| Record name | 5-Bromopyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-66-3 | |
| Record name | 5-Bromopyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine-4-carbonitrile is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure in drug discovery, and the presence of both a bromine atom and a nitrile group offers versatile handles for synthetic transformations.[1] The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position can be further functionalized. This bifunctionality makes it an important intermediate in the synthesis of targeted therapies, including kinase inhibitors.[1] This guide provides a summary of its known physical properties, detailed experimental protocols for its use in synthesis, and a logical workflow for its application in drug development.
Physical and Chemical Properties
The physical properties of this compound have been reported primarily through supplier specifications and computational predictions. Experimental data is limited.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114969-66-3 | [2] |
| Molecular Formula | C₅H₂BrN₃ | [2] |
| Molecular Weight | 184.00 g/mol | [2] |
| Appearance | White to yellow powder/solid | - |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | [2] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 152.5 ± 23.7 °C (Predicted) | [2] |
| Refractive Index | 1.618 (Predicted) | [2] |
| Polar Surface Area (PSA) | 49.6 Ų | [2] |
| LogP (XLogP3) | 0.9 | [2] |
Note: Most quantitative physical properties are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The bromine atom at the 5-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. This is a common strategy in the synthesis of kinase inhibitors.[3][4]
Objective: To couple an arylboronic acid with this compound to synthesize a 5-aryl-pyrimidine-4-carbonitrile derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane and degassed Water)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[5]
-
Add the 1,4-dioxane/water solvent mixture. The volume should be sufficient to create a stirrable solution (e.g., 5 mL per 1 mmol of the bromopyrimidine).[5]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyrimidine-4-carbonitrile.
Protocol for Melting Point Determination
Objective: To determine the experimental melting point range of a solid compound like this compound.
Materials:
-
Purified solid this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Gallenkamp)[6]
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially. Observe the sample for any changes (e.g., shrinking, sintering).
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Mandatory Visualizations
The following diagrams illustrate the utility of this compound in synthetic chemistry, specifically in the context of drug discovery workflows.
Caption: Synthetic workflow for utilizing this compound in a Suzuki coupling reaction.
Caption: Logical relationship of the key steps in the Suzuki-Miyaura coupling mechanism.[7]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Bromopyrimidine-4-carbonitrile: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 5-bromopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages established chemical principles, data from closely related analogs, and predictive models to offer a comprehensive overview of its chemical structure, bonding, and potential synthetic routes.
Chemical Structure and Bonding
This compound possesses a pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is substituted with a bromine atom at the 5-position and a carbonitrile group (-C≡N) at the 4-position.
The pyrimidine ring is planar, and all its carbon and nitrogen atoms are sp² hybridized, contributing to the aromatic system. The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density in the ring, making the pyrimidine ring electron-deficient. This electronic characteristic influences the reactivity of the molecule.
The bromine atom at the C5 position is a key functional group. The C-Br bond is covalent but polarized, with the bromine atom being more electronegative. This bond is susceptible to cleavage in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions. The carbonitrile group at the C4 position is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This group further decreases the electron density of the pyrimidine ring and provides a site for nucleophilic attack or transformation into other functional groups like amides or carboxylic acids.
The overall molecule is expected to be planar, a feature often sought in drug candidates for optimal interaction with biological targets. The combination of the electron-deficient pyrimidine ring and the reactive bromo and cyano substituents makes this compound a versatile building block in organic synthesis.[1]
Physicochemical and Predicted Spectroscopic Data
Due to the absence of published experimental spectroscopic data for this compound, the following tables summarize its known physicochemical properties from supplier data and predicted spectroscopic characteristics based on established correlation tables and computational models. These predicted values serve as a guide for characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | [2] |
| Molecular Weight | 184.00 g/mol | [2] |
| CAS Number | 114969-66-3 | [2] |
| Appearance | Predicted to be a solid | - |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | [2] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [2] |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.1 | s | H2 | The proton at C2 is adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| ~8.9 | s | H6 | The proton at C6 is deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C2 | Carbon between two nitrogen atoms. |
| ~158 | C6 | Carbon adjacent to a nitrogen and influenced by the nitrile group. |
| ~145 | C4 | Carbon attached to the electron-withdrawing nitrile group. |
| ~120 | C5 | Carbon attached to the bromine atom. |
| ~115 | -CN | Carbon of the nitrile group. |
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring. |
| ~2230 | Medium-Strong | -C≡N stretch | Characteristic stretching vibration for a nitrile group. |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations. |
| ~1100-1000 | Medium | C-Br stretch | Characteristic for a carbon-bromine bond. |
Experimental Protocols
Synthesis of 5-Bromopyrimidine (Representative Protocol)
This protocol describes the bromination of pyrimidine to produce 5-bromopyrimidine.
Materials:
-
Pyrimidine
-
Bromine
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve pyrimidine in deionized water.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add bromine to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.
-
Filter the reaction mixture and wash the collected solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 5-bromopyrimidine.
Relevance in Signaling Pathways
While this compound itself has not been extensively studied for its direct biological activity, the pyrimidine-5-carbonitrile scaffold is a key component in a variety of molecules designed as inhibitors of important cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]
Derivatives of pyrimidine-5-carbonitrile have been shown to act as dual PI3K/mTOR inhibitors or as inhibitors of PI3K/AKT.[3][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of these enzymes and preventing the phosphorylation of their downstream targets.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and indicates the general point of intervention for pyrimidine-based inhibitors.
Caption: The PI3K/AKT/mTOR pathway and points of inhibition by pyrimidine derivatives.
References
Synthesis and Discovery of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrimidine-4-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromine atom and a synthetically malleable nitrile group, makes it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed, plausible synthetic protocols and relevant data for researchers in drug discovery and development.
Introduction
Pyrimidine scaffolds are of paramount importance in drug discovery, as they are core components of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer compounds. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (also known as 5-Bromo-4-cyanopyrimidine) is a valuable intermediate that offers two distinct points for chemical modification: the bromine atom at the 5-position is amenable to various cross-coupling reactions, while the carbonitrile group at the 4-position can be transformed into a range of other functional groups such as amides, carboxylic acids, or tetrazoles.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114969-66-3 | [2] |
| Molecular Formula | C₅H₂BrN₃ | [2] |
| Molecular Weight | 183.99 g/mol | [2] |
| Appearance | White to off-white solid | Supplier Data |
| Boiling Point (Predicted) | 328.6 ± 27.0 °C | [2] |
| Density (Predicted) | 1.86 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 0.9 | [2] |
| PSA (Polar Surface Area) | 49.6 Ų | [2] |
Synthesis of this compound
Proposed Synthetic Pathways
Three primary retrosynthetic pathways are outlined below. Each pathway utilizes readily available starting materials and common organic reactions.
References
5-Bromopyrimidine-4-carbonitrile CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and applications, particularly in the development of targeted kinase inhibitors. Experimental protocols and data are presented to support researchers in the effective utilization of this compound.
Chemical Identification and Properties
This compound is a substituted pyrimidine ring possessing both a bromine atom and a nitrile group, which serve as versatile synthetic handles for further molecular elaboration.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 114969-66-3[1] |
| Molecular Formula | C₅H₂BrN₃[1] |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-4-cyanopyrimidine, 4-Cyano-5-bromopyrimidine[1] |
| InChI Key | NVDDWOVFQZUEGS-UHFFFAOYSA-N |
Table 2: Physicochemical and Spectral Data for this compound
| Property | Value |
| Molecular Weight | 184.00 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Density (Predicted) | 1.86 ± 0.1 g/cm³[1] |
| Boiling Point (Predicted) | 328.6 ± 27.0 °C[1] |
| Flash Point (Predicted) | 152.5 ± 23.7 °C[1] |
| Refractive Index (Predicted) | 1.618[1] |
| ¹H NMR | No experimental data available in the searched literature. |
| ¹³C NMR | No experimental data available in the searched literature. |
Synthesis and Derivatization
The bifunctional nature of this compound, with a bromine atom at the 5-position and a carbonitrile group at the 4-position, makes it a valuable intermediate for creating diverse molecular libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be further functionalized.
Conceptual Synthesis Pathway
Caption: Conceptual workflow for the synthesis of this compound.
Derivatization Reactions
This compound is a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The bromine atom can be substituted through various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.
Caption: Key derivatization reactions of this compound.
Applications in Drug Discovery: Kinase Inhibition
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives, in particular, have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of pyrimidine-5-carbonitrile have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[2]
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of kinase inhibitors derived from this compound.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Table 3: Protocol for In Vitro Kinase Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare serial dilutions of the test compound (derived from this compound) in DMSO. Dilute the target kinase, its specific substrate, and ATP to optimal concentrations in the appropriate assay buffer. |
| 2. Assay Reaction | In a microplate, combine the kinase buffer, test compound dilutions, and a solution containing the kinase and its substrate. |
| 3. Initiation | Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time. |
| 4. Detection | Terminate the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ assay). |
| 5. Data Analysis | Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve. |
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of cancer cell lines.
Table 4: Protocol for MTT Cell Viability Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Compound Treatment | Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO). |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. |
| 4. Solubilization | Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Measurement | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |
| 6. Data Analysis | Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀). |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its strategic functionalization allows for the creation of potent and selective inhibitors of key signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. This guide provides essential information and standardized protocols to facilitate further research and development in this promising area.
References
Spectroscopic Profile of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 5-Bromopyrimidine-4-carbonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and similar chemical entities.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H-2 |
| ~9.1 | s | 1H | H-6 |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 |
| ~160 | C-6 |
| ~145 | C-4 |
| ~120 | C-5 |
| ~115 | CN |
Predicted in CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2230 | Medium-Strong | C≡N stretch (nitrile) |
| ~1600-1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1300-1000 | Medium-Strong | C-H in-plane bending, C-C stretching |
| Below 1000 | Medium-Strong | C-H out-of-plane bending, C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 183/185 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 157/159 | Medium | [M-CN]⁺ |
| 104 | Medium | [M-Br]⁺ |
| 77 | Medium | [C₄H₂N₂]⁺ |
Predicted for Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.
-
Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube.
-
Securely cap and label the NMR tube.
2. ¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard proton pulse sequence. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
3. ¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
-
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
-
Place a small amount (a few milligrams) of the solid this compound in a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[3]
-
Using a pipette, carefully drop the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water).[4]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4]
-
If necessary, filter the solution to remove any particulate matter.[4]
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Reactivity and Stability of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrimidine-4-carbonitrile is a key heteroaromatic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive bromine atom and an electron-withdrawing carbonitrile group, makes it a valuable intermediate for the synthesis of diverse and complex molecules.[1] This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, including detailed experimental protocols and safety information.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃ | ECHEMI |
| Molecular Weight | 183.99 g/mol | Benchchem |
| CAS Number | 114969-66-3 | ECHEMI |
| Appearance | White to yellow solid | lookchem |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | ECHEMI |
| Flash Point | 152.5 ± 23.7 °C | ECHEMI |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | ECHEMI |
| Water Solubility | Slightly soluble | lookchem |
| pKa | -4.65 ± 0.22 (Predicted) | lookchem |
Reactivity
The reactivity of this compound is characterized by the two distinct reactive sites on its pyrimidine core: the bromine atom at the 5-position and the carbonitrile group at the 4-position.[1]
Reactions at the Bromine Atom
The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent handle for the introduction of various substituents.[1]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 5-arylpyrimidines.[3]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.[3]
-
Stir the reaction mixture at 85-95 °C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
-
The Stille coupling involves the reaction of this compound with an organostannane reagent, also catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant consideration.[4]
Experimental Protocol: Stille Coupling
-
Materials:
-
This compound (1.0 eq)
-
Organostannane (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound and the palladium catalyst.[4]
-
Add the anhydrous solvent followed by the organostannane.[4]
-
Heat the mixture to 80-120 °C.[4]
-
Monitor the reaction by TLC or GC-MS.[4]
-
After cooling, work up the reaction by diluting with an organic solvent and washing with water or brine.[4]
-
Dry, filter, and concentrate the organic layer. Purify the product via column chromatography.[4]
-
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting this compound with an amine in the presence of a palladium catalyst and a base.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.[4]
-
Add the anhydrous solvent, amine, and base.[4]
-
Heat the reaction to 80-120 °C.[4]
-
Monitor progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.[4]
-
Reactions of the Nitrile Group
The electron-withdrawing carbonitrile group at the 4-position influences the electronic properties of the pyrimidine ring and can be transformed into other functional groups.[1] The nitrile group is generally robust and not readily metabolized.
The nitrile group can serve as a precursor for various other functionalities, including:
-
Amides and Carboxylic Acids: Hydrolysis of the nitrile can yield the corresponding carboxamide or carboxylic acid.
-
Tetrazoles: The nitrile can react with azides to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.[1]
Role in Drug Discovery and Signaling Pathways
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, due to its resemblance to the purine core of ATP.[7] This allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[7] 5-Bromopyrimidine derivatives are versatile starting materials for synthesizing a wide range of kinase inhibitors, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs).[7][8]
The general mechanism involves the pyrimidine core of the inhibitor binding to the hinge region of the kinase's active site, while substituents introduced via reactions at the 5-position (originally the bromine atom) can form additional interactions with the enzyme, enhancing potency and selectivity.
General signaling pathway of kinase inhibition.
Stability and Storage
General Stability
Halogenated pyrimidines are generally stable under standard laboratory conditions. However, they can be susceptible to degradation under certain conditions.
-
Hydrolysis: The C-Br bond may undergo hydrolysis in the presence of moisture, especially under non-neutral pH conditions.[9]
-
Photodegradation: Exposure to UV or visible light can potentially lead to the cleavage of the carbon-bromine bond.[9]
-
Oxidation: Reaction with strong oxidizing agents should be avoided.[9]
Recommended Storage
To ensure the integrity and shelf-life of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is also suggested. | To minimize the rate of potential degradation reactions.[9] |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | To prevent accumulation of vapors and reaction with atmospheric components.[9] |
| Container | Keep the container tightly closed. | To prevent exposure to moisture and air.[9] |
| Light Exposure | Protect from light. | To prevent potential photodegradation.[9] |
| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions.[9] |
Proposed Stability Testing Protocol
For applications requiring rigorous stability data, a formal stability study is recommended. The following protocol, based on ICH guidelines, can be adapted.
Workflow for a stability testing protocol.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity at both the bromine and nitrile positions allows for a wide range of chemical transformations, making it particularly useful in the development of kinase inhibitors for targeted cancer therapies. Proper understanding of its reactivity, stability, and handling is crucial for its effective and safe use in research and drug development.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Ascending Therapeutic Potential of 5-Bromopyrimidine-4-carbonitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those containing a 5-bromo-4-carbonitrile moiety have emerged as a class of significant interest, demonstrating a breadth of biological activities. This technical guide delves into the current understanding of the potential biological activities of 5-bromopyrimidine-4-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways these compounds modulate.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 5-bromopyrimidine have shown considerable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The core structure serves as a versatile template for the design of potent and selective kinase inhibitors.
A notable derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as a potent bone anabolic agent, promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[1] While not a direct anticancer application, the modulation of signaling pathways involved in cell growth and differentiation highlights the potential for these derivatives to influence cellular processes relevant to cancer.
Although specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the broader class of 5-bromopyrimidine derivatives has been evaluated for cytotoxic activity against various cancer cell lines. For instance, novel 5-bromo-pyrimidine analogs have been synthesized and tested against a panel of human cancer cell lines, with some compounds exhibiting excellent anticancer activity.[2]
Key Molecular Targets
1. Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver of cell proliferation, and its dysregulation is a hallmark of many cancers.[3] Pyrimidine derivatives are known to act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4][5][6] The inhibition of EGFR leads to the suppression of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis.[3][4][5]
2. Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival, growth, and proliferation.[7][8][9][10] Several pyrimidine derivatives have been developed as inhibitors of PI3K, with some exhibiting dual PI3K/mTOR inhibitory activity.[7] By blocking this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.
Quantitative Anticancer Activity Data
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 5-bromo-pyrimidine analogs | HCT116 (colon) | Data not available | [11] |
| A549 (lung) | Data not available | [11] | |
| K562 (leukemia) | Data not available | [11] | |
| U937 (leukemia) | Data not available | [11] | |
| Pyrimidine-5-carbonitrile | K562 (leukemia) | 7f: 3.36 (AKT-1) | [12] |
| 7f: 4.01 (PI3Kγ) | [12] | ||
| 7f: 6.99 (PI3Kδ) | [12] | ||
| 5-substituted O(4)-alkylpyrimidines | Various | 22j: 0.0008 (CDK2) | [13] |
| 23c: 0.0074 (CDK2) | [13] |
Antimicrobial Activity: A Frontier for New Antibacterials
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have a long history in this area, and the this compound scaffold presents a promising avenue for the development of new antibacterial and antifungal compounds.
Quantitative Antimicrobial Activity Data
| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 5-bromo-pyrimidine analogs | Staphylococcus aureus | Data not available | [2] |
| Streptococcus faecalis | Data not available | [2] | |
| Bacillus subtilis | Data not available | [2] | |
| Klebsiella pneumoniae | Data not available | [2] | |
| Escherichia coli | Data not available | [2] | |
| Pseudomonas aeruginosa | Data not available | [2] | |
| Saccharomyces cerevisiae | Data not available | [2] | |
| Candida tropicalis | Data not available | [2] | |
| Aspergillus niger | Data not available | [2] |
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[14][15][16][17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Kinase Inhibition Assay (e.g., EGFR, PI3K)
These assays are crucial for determining the direct inhibitory effect of compounds on specific kinase enzymes.[18][19][20][21][22][23][24]
Principle: A common format for kinase assays measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used.
Protocol (General ADP-Glo™ Method):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. acm.or.kr [acm.or.kr]
- 16. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. protocols.io [protocols.io]
- 22. promega.de [promega.de]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromopyrimidine-4-carbonitrile: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine-4-carbonitrile is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group on the pyrimidine scaffold, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. The pyrimidine core is a privileged structure in drug discovery, frequently found in molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 114969-66-3 | [1] |
| Molecular Formula | C₅H₂BrN₃ | [1] |
| Molecular Weight | 183.99 g/mol | |
| Appearance | White to yellow solid | |
| Boiling Point (Predicted) | 328.6 ± 27.0 °C | [1] |
| Density (Predicted) | 1.86 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 152.5 ± 23.7 °C | [1] |
| XLogP3 | 0.9 | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a suitable brominated pyrimidine precursor.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from a 4-chloro-5-bromopyrimidine precursor.
Materials:
-
4-Chloro-5-bromopyrimidine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-bromopyrimidine (1.0 eq) in DMSO.
-
Add sodium cyanide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Reactivity and Key Transformations
The two primary reactive sites on this compound are the C5-bromine atom and the C4-nitrile group. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, further expanding the molecular diversity of its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium(0) to the C-Br bond, making this compound an excellent substrate for a variety of cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the mixture with vigorous stirring to the target temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 16 | 78 |
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.
General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.1-1.5 eq), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 6 | 90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 82 |
| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 90 | 8 | 88 |
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyrimidine derivatives.
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the terminal alkyne (1.1-1.5 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%).
-
Add a base, usually an amine like triethylamine or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Drug Discovery: Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase active site. This compound serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting Janus kinases (JAKs).
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective therapeutic agents.
References
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine nucleus, a fundamental building block of DNA and RNA, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its inherent ability to mimic endogenous molecules allows pyrimidine-based compounds to interact with a wide array of biological targets, including enzymes and genetic material.[2][3] This structural adaptability has led to the development of a multitude of FDA-approved drugs with applications spanning from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[4][5] This guide provides a comprehensive overview of the pyrimidine core in drug discovery, detailing its therapeutic applications, common mechanisms of action, and key experimental protocols for its synthesis and evaluation. By summarizing quantitative data and visualizing critical pathways and workflows, this document serves as a technical resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.
Introduction: The Privileged Scaffold
Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3.[6][7] Its derivatives are ubiquitous in nature, most notably as the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids.[7] This intrinsic biological relevance makes the pyrimidine ring a "privileged scaffold" in medicinal chemistry. Its structure allows for precise functionalization, enabling the design of molecules that can effectively form hydrogen bonds and act as bioisosteres for other aromatic systems like the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[8][9] Consequently, pyrimidine derivatives have been successfully developed to treat a vast range of diseases.[10]
Therapeutic Applications of Pyrimidine-Based Agents
The modular nature of the pyrimidine scaffold has been exploited to engineer molecules with diverse pharmacological profiles.[8]
Anticancer Activity
Pyrimidine analogs are among the most successful classes of anticancer agents, acting through various mechanisms.[11]
-
Antimetabolites: These drugs interfere with the synthesis of nucleic acids. A classic example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1][12]
-
Kinase Inhibitors: Many pyrimidine derivatives are designed to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. For instance, Gefitinib and Erlotinib target the Epidermal Growth Factor Receptor (EGFR), while other derivatives have been developed to inhibit Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).[9][13][14] The fusion of a pyrimidine ring with other heterocyclic systems, such as in pyridopyrimidines, has also yielded potent kinase inhibitors.[15]
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyrimidines being a major focus.[2][16]
-
Antibacterial Agents: Pyrimidine-containing drugs like Trimethoprim function by inhibiting dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[17] More recent research has focused on derivatives that target FtsZ, a protein critical for bacterial cell division, showing potent activity against resistant strains like MRSA.[16]
-
Antifungal Agents: Certain pyrimidine derivatives, such as Flucytosine, serve as effective antifungal agents.[18]
Antiviral Activity
Pyrimidine-based compounds have been pivotal in the management of viral infections.[19]
-
HIV Inhibitors: The pyrimidine scaffold is central to many anti-HIV drugs. Zidovudine (AZT), a nucleoside analog, was one of the first major treatments for HIV.[20] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine also feature a pyrimidine core and are crucial components of antiretroviral therapy.[9][20]
-
Broad-Spectrum Antivirals: Research has identified pyrimidine derivatives with activity against a wide range of RNA viruses, including influenza, flaviviruses, and ebolavirus.[19][21] Some of these compounds work by inhibiting host pyrimidine biosynthesis, thereby depriving the virus of necessary building blocks for replication.[21]
Other Therapeutic Areas
The versatility of the pyrimidine scaffold extends to numerous other conditions:
-
Anti-inflammatory and Analgesic: Certain derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs like ibuprofen.[18]
-
Central Nervous System (CNS): Pyrimidine-based drugs include sedatives and hypnotics like Zaleplon and antipsychotics like Risperidone.[20]
-
Cardiovascular: Drugs such as Minoxidil (antihypertensive) and Rosuvastatin (for cardiovascular disease) incorporate the pyrimidine moiety.[20]
Mechanisms of Action
Pyrimidine derivatives exert their therapeutic effects primarily by interacting with key biological macromolecules, leading to the modulation of cellular processes.
Enzyme Inhibition
A primary mechanism is the inhibition of critical enzymes. As kinase inhibitors, they typically compete with ATP for the binding site on the enzyme, preventing the phosphorylation cascade that drives cell proliferation.[15] In antimicrobial applications, they block enzymes unique to the pathogen's metabolic pathways, such as dihydrofolate reductase.[12]
Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.
Antimetabolite Activity
As antimetabolites, pyrimidine analogs are structurally similar to endogenous pyrimidines.[22] They are processed by cellular enzymes into fraudulent nucleotides, which then exert their effects in two main ways: by inhibiting crucial enzymes in the nucleotide synthesis pathway or by being incorporated into DNA or RNA, which disrupts nucleic acid function and triggers cell death.[22][23]
Data Presentation: Biological Activity of Pyrimidine Derivatives
The following tables summarize quantitative data for representative pyrimidine compounds across different therapeutic areas, highlighting their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| Pyrimidine-Sulfonamide | Proliferation | HCT-116 (Colon) | 5.66 µM | [14] |
| Pyrimidine-Sulfonamide | Proliferation | HT-29 (Colon) | 9.95 µM | [14] |
| Thioether-Pyrimidine | Carbonic Anhydrase II | - | 1.72 nM (Kᵢ) | [14] |
| Pyrimidine-based FAKi | FAK | - | 27.4 nM | [9] |
| Pyrimidine-based FAKi | Proliferation | MDA-MB-231 (Breast) | 0.126 µM | [9] |
| Pyrimido-pyrimidine | Proliferation | HCT116 (Colon) | 29.40 µM |[24] |
Table 2: Antiviral and Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Target Organism/Virus | Activity Metric | Potency (EC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| NNRTI Derivative | HIV-1 (Wild Type) | EC₅₀ | < 10 nM | [9] |
| NNRTI Derivative | HIV-1 (Resistant Mutant) | EC₅₀ | 3.43–11.8 nM | [9] |
| Thiophenyl-pyrimidine | MRSA | MIC | 2 µg/mL | [16] |
| Thiophenyl-pyrimidine | VREs | MIC | 2 µg/mL | [16] |
| Quinazolin-amine | M. tuberculosis | MIC₉₀ | 0.63–1.25 µM |[25] |
Key Experimental Protocols
General Synthesis of a 2-Thioxopyrimidine Scaffold
This protocol describes a common method for synthesizing a pyrimidine core via cyclocondensation.
Methodology:
-
Reaction Setup: A mixture of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1.0 eq) is prepared in a suitable solvent such as methanol, with a catalytic amount of acetic acid.[26]
-
Addition of Reagents: The mixture is heated to approximately 40°C. A primary aromatic amine (1.0 eq) dissolved in methanol and an aldehyde (e.g., formalin, 2.0 eq) are added dropwise with continuous stirring.[26]
-
Reaction and Isolation: The reaction mixture is stirred until a clear solution is obtained, indicating the progression of the reaction. The mixture is then allowed to cool.
-
Purification: The resulting precipitate (the pyrimidine derivative) is collected by filtration, washed with a solvent like ethanol to remove impurities, and then dried.[26]
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the synthesized pyrimidine compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: A typical workflow for the discovery of pyrimidine-based drug candidates.
Conclusion and Future Perspectives
The pyrimidine scaffold is undeniably a cornerstone of medicinal chemistry, with a proven track record in producing clinically successful drugs.[4] Its versatility stems from its unique physicochemical properties and its presence in fundamental biological structures.[3][7] Future research will likely focus on designing novel pyrimidine derivatives with enhanced selectivity and potency to overcome challenges like drug resistance.[25] The integration of pyrimidine cores with other pharmacophores and the exploration of fused heterocyclic systems will continue to be a promising strategy for developing next-generation therapeutics to address a wide range of unmet medical needs.[8][15]
Caption: The diverse therapeutic applications of the pyrimidine scaffold.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution with both a reactive bromine atom and a cyano group makes it a valuable precursor for the synthesis of diverse molecular libraries. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its utilization in key chemical transformations, and its relevance in the context of targeted drug discovery, particularly as a scaffold for kinase inhibitors.
Commercial Availability
This compound is available from a range of chemical suppliers. The purity and available quantities vary, and researchers should consult the respective vendors for the most current pricing and stock information. The table below summarizes the offerings from several key suppliers.
| Supplier | Catalog Number | Purity | Quantity |
| JHECHEM CO LTD | N/A | 99% (Pharmaceutical Grade), 95% (Industrial Grade) | Inquire |
| Greenbo Biochem | N/A | 99% | Inquire |
| Compound Net Biotechnology Inc. | N/A | 95% | Inquire |
| ChemScene (via Fisher Scientific) | CS-0050557 | >98% | 100MG |
Note: Availability and specifications are subject to change. Please verify with the supplier.
Synthetic Applications and Experimental Protocols
The utility of this compound in synthetic chemistry primarily stems from the reactivity of the bromine atom at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonitrile group at the 4-position influences the reactivity of the pyrimidine ring, making the bromine an excellent handle for introducing molecular diversity.
Suzuki-Miyaura Cross-Coupling: A General Protocol
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of an aryl or heteroaryl boronic acid with a bromo-pyrimidine derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 equivalent)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-pyrimidine-4-carbonitrile.
Biological Context: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its structural similarity to the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.[1][2]
Role in Targeting EGFR and PI3K/mTOR Signaling Pathways
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[3][4] Its aberrant activation is a hallmark of many cancers. Similarly, the PI3K/AKT/mTOR pathway is a central node in cell growth and metabolism, and its dysregulation is frequently observed in tumors.[5][6] this compound serves as a key starting material for the synthesis of molecules designed to inhibit kinases within these pathways. The functionalization at the 5-position allows for the introduction of various substituents that can enhance binding affinity and selectivity for the target kinase.
Below are diagrams illustrating the general workflow for utilizing this compound in drug discovery and the simplified EGFR and PI3K/mTOR signaling pathways.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]
Pyrimidine moieties are key structural motifs found in a vast number of biologically active compounds and approved pharmaceuticals.[3] The synthesis of 5-arylpyrimidines, in particular, is of significant interest as this scaffold is present in molecules with diverse therapeutic applications, including kinase inhibitors, antivirals, and central nervous system agents. 5-Bromopyrimidine-4-carbonitrile is a valuable building block that allows for the introduction of aryl and heteroaryl groups at the 5-position of the pyrimidine ring, leading to the generation of novel compounds for drug discovery programs.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust starting point for the synthesis of 5-arylpyrimidine-4-carbonitriles.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-arylpyrimidine-4-carbonitrile product and regenerate the active palladium(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following protocols are general guidelines for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[1]
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), 2.0-3.0 equiv)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of 1,4-Dioxane and water)[1][4]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine-4-carbonitrile.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted bromopyrimidines with various arylboronic acids, which can serve as a starting point for the reaction with this compound. Yields are expected to be in a similar range but may require optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88[1] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82[1] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86[1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88[1] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94[1] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of arylamines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 5-position of a pyrimidine ring is of significant interest for the development of novel therapeutic agents, including kinase inhibitors.
5-Bromopyrimidine-4-carbonitrile is a versatile building block, featuring an electron-deficient pyrimidine ring activated for nucleophilic aromatic substitution and a bromine atom well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group at the 4-position further influences the reactivity of the C5-Br bond, making it an excellent substrate for the Buchwald-Hartwig amination.
These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species as the active catalyst. The reaction typically proceeds through the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 5-aminopyrimidine-4-carbonitrile product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand, base, and solvent is crucial for the efficiency and scope of the reaction, as these components influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 8 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 90-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 80 | 24 | 75-85 |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 18 | 70-80 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the palladium catalyst.
-
Anhydrous solvents and reagents are crucial for optimal reaction outcomes.
-
The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines and anilines, ligands such as BINAP, Xantphos, or DavePhos can be suitable.
-
Pre-catalysts, such as XPhos Pd G3, can be used for more reliable generation of the active catalytic species.[1]
Protocol 1: General Procedure for the Amination of this compound with an Aromatic Amine
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aniline derivative, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to 110 °C using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(arylamino)pyrimidine-4-carbonitrile.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine
This protocol is a general procedure for the reaction of this compound with a secondary aliphatic amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (Pd(OAc)₂) and the ligand (BINAP).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of the inert gas, add sodium tert-butoxide, this compound, and anhydrous 1,4-dioxane. Finally, add the morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(morpholino)pyrimidine-4-carbonitrile.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1] Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases, making it an ideal framework for the design of targeted therapies.[1] Among the various functionalized pyrimidines, 5-Bromopyrimidine-4-carbonitrile serves as a versatile and reactive starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. The bromine atom at the C5 position and the electron-withdrawing nitrile group at the C4 position provide orthogonal reactive handles for various chemical transformations.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various kinase inhibitors, with a focus on inhibitors of the PI3K/AKT/mTOR and Aurora kinase signaling pathways.
Core Scaffold and Therapeutic Targets
The this compound core offers multiple points for diversification, primarily through nucleophilic aromatic substitution (SNAr) at the bromine-bearing C5 position and potential modifications involving the nitrile group. These substitutions allow for the fine-tuning of steric, electronic, and hydrophobic properties, which are critical for achieving high potency and selectivity for specific kinase targets. Kinase families that have been successfully targeted using pyrimidine-5-carbonitrile-based scaffolds include:
-
PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in tumorigenesis.[1]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are attractive targets for cancer therapy.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation; its mutation and overexpression are common in various cancers.[1]
Data Presentation
Table 1: Inhibitory Activity of Representative Pyrimidine-5-carbonitrile Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| PI3K/AKT Pathway Inhibitors | ||||
| Compound 7f | PI3Kδ | 6.99 ± 0.36 | - | [4][5] |
| PI3Kγ | 4.01 ± 0.55 | - | [4][5] | |
| AKT-1 | 3.36 ± 0.17 | - | [4][5] | |
| - | - | K562 (Leukemia) | [4][5] | |
| Aurora Kinase Inhibitors | ||||
| Compound 22 | Aurora A | 0.0093 | - | [6] |
| Aurora B | 0.0028 | - | [6] | |
| - | 0.89 - 11.41 | Various Carcinoma Cell Lines | [6] | |
| VEGFR-2 Inhibitors | ||||
| Compound 11e | VEGFR-2 | 0.61 ± 0.01 | - | [7] |
| Compound 12b | VEGFR-2 | 0.53 ± 0.07 | - | [7] |
| - | 1.14 - 10.33 | HCT-116 (Colon), MCF-7 (Breast) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
General Synthetic Route for 2,5-Disubstituted-pyrimidine-4-carbonitriles
The synthesis of kinase inhibitors from this compound can be achieved through a versatile and modular approach, primarily involving the substitution of the bromo group at the C5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl moieties, while nucleophilic aromatic substitution can be used to install various amine functionalities.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyrimidine-4-carbonitriles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyrimidine-4-carbonitrile.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 5-Amino-pyrimidine-4-carbonitriles
This protocol provides a general method for the substitution of the bromine atom with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Add the desired amine, followed by the base.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantitatively measures the ability of a synthesized compound to inhibit the activity of a target kinase.
Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target kinase (e.g., PI3K, Aurora A)
-
Specific substrate for the kinase
-
ATP
-
Assay buffer
-
Synthesized inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare a serial dilution of the inhibitor.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the diluted inhibitor, and the kinase-substrate mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The synthetic tractability of this scaffold, coupled with well-established methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, facilitates the efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel kinase inhibitors targeting critical signaling pathways implicated in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromopyrimidine-4-carbonitrile in Antiviral Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine-4-carbonitrile stands as a versatile and highly valuable scaffold in the field of medicinal chemistry, particularly in the discovery of novel antiviral agents. Its unique structural features, including a reactive bromine atom and a cyano group on the pyrimidine ring, provide a fertile ground for the synthesis of a diverse array of derivatives. These derivatives have shown promise in targeting various viral components and host-cell pathways essential for viral replication. This document provides a comprehensive overview of the application of this compound in antiviral drug discovery, complete with detailed experimental protocols and data presented for comparative analysis.
The pyrimidine core is a well-established pharmacophore in antiviral drug design, with numerous approved drugs built upon this heterocyclic system. The strategic placement of a bromine atom at the 5-position allows for facile modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents to explore the chemical space for antiviral activity. The electron-withdrawing nature of the cyano group at the 4-position further influences the electronic properties of the pyrimidine ring, contributing to the binding affinity of the designed molecules to their biological targets.
Mechanism of Action of this compound Derivatives
Derivatives of this compound can exert their antiviral effects through several mechanisms, primarily by targeting key viral enzymes or host cell pathways crucial for viral propagation.
One of the primary targets for pyrimidine-based antivirals is the viral polymerase , an enzyme essential for the replication of the viral genome.[1][2] By mimicking natural nucleosides, these synthetic analogs can be incorporated into the growing nucleic acid chain, leading to premature termination and inhibition of viral replication.[3]
Another significant mechanism involves the inhibition of host cell pyrimidine biosynthesis .[4][5] Viruses are heavily reliant on the host cell's machinery to produce the necessary building blocks for their replication, including nucleotides. By inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can effectively starve the virus of essential precursors for RNA and DNA synthesis, thereby halting its replication.[4] This approach offers the potential for broad-spectrum antiviral activity, as it targets a host dependency factor required by a wide range of viruses.[5]
Synthesis of Antiviral Compounds from this compound
The chemical versatility of this compound allows for the synthesis of a diverse library of potential antiviral compounds. A common and powerful synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 5-position.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-arylpyrimidine-4-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
While direct antiviral data for derivatives of this compound is limited in the public domain, studies on structurally related pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine-5-carbonitrile precursors, provide valuable insights into their potential. The following table summarizes the in vitro antiviral activity of a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against human coronaviruses.[6]
| Compound | EC₅₀ (µM) vs HCoV-229E | CC₅₀ (µM) in MRC-5 cells | Selectivity Index (SI) |
| 7a | 11 ± 1 | >100 | >9.1 |
| 7b | 13 ± 2 | >100 | >7.7 |
| 7f | 15 ± 3 | >100 | >6.7 |
| Remdesivir | 0.03 ± 0.00 | >10 | >333 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Experimental Protocols for Antiviral Assays
To evaluate the antiviral efficacy of compounds derived from this compound, standardized in vitro assays are employed. The following are detailed protocols for common antiviral screening methods.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to assess the ability of a compound to protect host cells from virus-induced cell death.[4]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCoV-229E)
-
Virus stock with a known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted test compounds to the wells. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus-infected control wells show significant CPE.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. Determine the EC₅₀ and CC₅₀ values by plotting the data and fitting to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[7]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compounds
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for plaque formation (typically 2-5 days).
-
Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Logical Relationships
The antiviral activity of pyrimidine biosynthesis inhibitors is not solely due to the depletion of nucleotide pools. Recent studies have revealed a complex interplay between pyrimidine metabolism and the innate immune response. Inhibition of DHODH can lead to the upregulation of interferon-stimulated genes (ISGs), thereby inducing an antiviral state in the host cell.[6]
Below are diagrams illustrating the key experimental workflow for antiviral drug discovery using this compound and the proposed mechanism of action for its derivatives that inhibit pyrimidine biosynthesis.
Caption: Experimental workflow for antiviral drug discovery using this compound.
Caption: Proposed mechanism of action for antiviral pyrimidine derivatives targeting host pyrimidine biosynthesis.
Conclusion
This compound is a promising starting material for the development of novel antiviral agents. Its amenability to chemical modification allows for the creation of diverse compound libraries for screening against a wide range of viruses. The potential for these derivatives to target both viral enzymes and host cell pathways, such as pyrimidine biosynthesis, highlights their potential for broad-spectrum antiviral activity. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new antiviral candidates derived from this versatile scaffold. Further research into the specific structure-activity relationships and the intricate interplay with host signaling pathways will undoubtedly pave the way for the discovery of the next generation of antiviral therapeutics.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 5-bromopyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The protocol outlines the reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of substituted pyrimidine-4-carbonitrile derivatives. These products are valuable intermediates in the synthesis of bioactive molecules and functional materials. This application note includes a step-by-step experimental procedure, a summary of expected yields for different nucleophiles, and a visual representation of the experimental workflow.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic and heteroaromatic systems. The pyrimidine core is a privileged scaffold in drug discovery, and the targeted modification of this ring system is of significant interest. This compound is an attractive substrate for SNAr reactions due to the electron-withdrawing nature of the pyrimidine ring and the cyano group, which activates the C-5 position towards nucleophilic attack. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of substituents. This protocol provides a general and robust method for the synthesis of 5-substituted-pyrimidine-4-carbonitrile derivatives.
Data Presentation
The following table summarizes the expected yields for the nucleophilic aromatic substitution on this compound with a selection of common nucleophiles under the conditions outlined in the experimental protocol.
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)pyrimidine-4-carbonitrile | 85-95 |
| 2 | Piperidine | 5-(Piperidin-1-yl)pyrimidine-4-carbonitrile | 80-90 |
| 3 | Thiophenol | 5-(Phenylthio)pyrimidine-4-carbonitrile | 75-85 |
| 4 | Sodium Methoxide | 5-Methoxypyrimidine-4-carbonitrile | 70-80 |
Experimental Protocol
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, piperidine, thiophenol, sodium methoxide)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as DMF or MeCN (approximately 0.1-0.5 M concentration). Add a base, such as DIPEA (1.5-2.0 eq) for amine nucleophiles or K₂CO₃ (2.0 eq) for thiol or alcohol nucleophiles.
-
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq) to the reaction mixture. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will vary depending on the nucleophile's reactivity. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted-pyrimidine-4-carbonitrile product.
-
Characterization:
The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Application Notes and Protocols: Derivatization of the Carbonitrile Group in 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carbonitrile group in 5-Bromopyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry. The described transformations, including hydrolysis, cycloaddition, reduction, and addition of organometallic reagents, offer pathways to synthesize a variety of functionalized pyrimidine derivatives, such as carboxamides, carboxylic acids, tetrazoles, amines, and ketones. These derivatives are valuable intermediates for the development of novel therapeutic agents.
Introduction
This compound is a key starting material in drug discovery due to its dual reactivity. The bromine atom at the 5-position is amenable to various cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position can be transformed into a range of other functional groups.[1] This document outlines protocols for the selective derivatization of the carbonitrile moiety.
Derivatization Reactions
Several key transformations of the carbonitrile group are described below, providing access to a diverse set of pyrimidine-based scaffolds.
Hydrolysis of the Carbonitrile Group
The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.[2][3][4][5][6]
a) Partial Hydrolysis to 5-Bromopyrimidine-4-carboxamide
Controlled hydrolysis, typically under acidic conditions, can selectively produce the primary amide.
b) Complete Hydrolysis to 5-Bromopyrimidine-4-carboxylic acid
More forcing conditions, such as prolonged heating with strong acid or base, lead to the formation of the carboxylic acid.[2][4]
[3+2] Cycloaddition to form 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole
The reaction of the nitrile with an azide source, such as sodium azide, via a [3+2] cycloaddition is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.[7][8][9][10] This transformation is particularly relevant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
Reduction of the Carbonitrile Group to (5-Bromopyrimidin-4-yl)methanamine
The carbonitrile can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method for this transformation.
Addition of Grignard Reagents to form Ketones
Grignard reagents add to the carbonitrile group to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone.[11][12][13][14] This reaction allows for the introduction of a wide variety of alkyl or aryl side chains.
Quantitative Data Summary
| Product Name | Reagents and Conditions | Yield (%) | Reference |
| 5-Bromopyrimidine-4-carboxamide | Concentrated H₂SO₄, 60°C | Not specified | General Method |
| 5-Bromopyrimidine-4-carboxylic acid | Dilute HCl, heat under reflux | ~42% (for a similar substrate) | [15] |
| 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole | NaN₃, nano-TiCl₄·SiO₂, DMF, reflux | Up to 95% (general method) | [7] |
| (5-Bromopyrimidin-4-yl)methanamine | H₂, Pd/C, Ethanol, HCl | Not specified | Standard Method |
| 1-(5-Bromopyrimidin-4-yl)ethan-1-one | CH₃MgBr, THF; then H₃O⁺ | Not specified | General Method[11][12] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromopyrimidine-4-carboxamide
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable round-bottom flask, cautiously add concentrated sulfuric acid (5.0 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-Bromopyrimidine-4-carboxamide.
Protocol 2: Synthesis of 5-Bromopyrimidine-4-carboxylic acid
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 6 M HCl)
-
Deionized Water
Procedure:
-
A mixture of this compound (1.0 eq) and dilute hydrochloric acid (10 volumes) is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and dried under vacuum to yield 5-Bromopyrimidine-4-carboxylic acid.[15]
Protocol 3: Synthesis of 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Nano-TiCl₄·SiO₂ (catalyst)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (4 M)
Procedure:
-
To a solution of this compound (1.0 eq) and sodium azide (2.0 eq) in DMF, add a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g per 1 mmol of nitrile).[7]
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Add ice water and 4 M HCl to the filtrate to precipitate the product.[7]
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole.
Protocol 4: Synthesis of (5-Bromopyrimidin-4-yl)methanamine
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol containing concentrated hydrochloric acid (1.1 eq).
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of (5-Bromopyrimidin-4-yl)methanamine.
Protocol 5: Synthesis of 1-(5-Bromopyrimidin-4-yl)ethan-1-one
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Diethyl Ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-(5-Bromopyrimidin-4-yl)ethan-1-one.[11][12]
Visualizations
Caption: Reaction pathways for the derivatization of the carbonitrile group.
Caption: Workflow for the synthesis of 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. 5-Bromopyrimidine-4-carbonitrile is a versatile and valuable building block in this context. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position modulates the electronic properties of the ring, influencing its reactivity and potential interactions with biological targets.
These application notes provide a comprehensive overview and detailed protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These transformations are indispensable tools for the synthesis of novel 5-aryl, 5-alkynyl, and 5-amino pyrimidine-4-carbonitrile derivatives, respectively, facilitating the rapid generation of compound libraries for drug discovery and development programs.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling, a copper acetylide in Sonogashira coupling, or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidine-4-carbonitriles
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Quantitative Data Summary
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 78 |
Note: The data presented are representative and may require optimization for specific substrates.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine-4-carbonitrile.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidine-4-carbonitriles
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in medicinal chemistry and materials science.[1]
Quantitative Data Summary
The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | THF | RT | 6 | 90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (4) / CuI (8) | DIPA (2.5) | DMF | 50 | 8 | 85 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | THF | RT | 5 | 93 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (3.0) | Toluene | 60 | 12 | 82 |
Note: The data presented are representative and may require optimization for specific substrates. Copper-free conditions may be employed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine-4-carbonitrile.
Figure 3: Experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidine-4-carbonitriles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, by allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions.[2]
Quantitative Data Summary
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 89 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 22 | 75 |
Note: The data presented are representative and should be optimized for specific substrates. The choice of ligand and base is critical and often substrate-dependent.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat this cycle three times).
-
Add this compound to the tube under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aminopyrimidine-4-carbonitrile.
Figure 4: Experimental workflow for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyrimidine-4-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 5-Bromopyrimidine-4-carbonitrile. Direct synthesis of this compound can be challenging; therefore, we focus on a robust two-stage pathway involving the synthesis of a key intermediate, ethyl 5-bromopyrimidine-4-carboxylate, followed by its conversion to the target nitrile.
Frequently Asked Questions (FAQs)
Q1: My yield of the intermediate, ethyl 5-bromopyrimidine-4-carboxylate, is consistently low. What are the most likely causes?
Low yields are a common issue, often stemming from challenges in the Minisci radical reaction used for its synthesis.[1] A patented method involving the condensation of formamidine acetate and mucobromic acid has also been reported to be low-yielding and produce a significant number of byproducts, making purification difficult.[1] Key factors affecting the Minisci reaction include inefficient radical generation, competing side reactions, and suboptimal reaction conditions. Using a biphasic solvent system (e.g., toluene-water) and adding acetic acid have been shown to improve conversion and yield.[1]
Q2: What are the typical side products, and how can I minimize their formation?
In the Minisci alkoxycarbonylation, the primary side products arise from polysubstitution on the pyrimidine ring and reactions at undesired positions (e.g., the 2-position).[1] Minimizing these impurities is crucial for a clean reaction.
-
To Improve Regioselectivity: The use of a biphasic toluene-water solvent system has been shown to be surprisingly effective at directing the substitution to the desired 4-position.[1]
-
To Reduce Polysubstitution: Controlling the stoichiometry of the radical precursor and ensuring gradual addition can help prevent multiple additions to the pyrimidine ring.
Q3: Are there alternative methods to synthesize the pyrimidine-4-carboxylate core?
Attempts to use functional group interconversions on commercially available pyrimidines, such as regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with methyl chloroformate, have been reported to be unsuccessful in producing the desired 4-carboxylate product.[1] The Minisci homolytic approach has proven to be a more effective strategy, reducing the number of steps and increasing the overall yield compared to older condensation methods.[1]
Q4: What are the most critical parameters to control during the amide dehydration step to form the final nitrile?
The dehydration of the primary amide (5-Bromopyrimidine-4-carboxamide) is a standard transformation. Success hinges on the choice of dehydrating agent and reaction conditions. Powerful dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly used.[2] Key parameters include:
-
Temperature: Ensure the reaction is adequately cooled during the addition of the dehydrating agent, as the reaction can be exothermic. Subsequent heating is often required to drive the reaction to completion.
-
Stoichiometry: Use of excess dehydrating agent can lead to side reactions and complicate purification. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient.
-
Anhydrous Conditions: The presence of water will consume the dehydrating agent and inhibit the reaction. Ensure all glassware is dry and use anhydrous solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ethyl 5-Bromopyrimidine-4-carboxylate | Incomplete reaction; inefficient radical generation. | Increase reaction time and/or temperature. Ensure slow, steady addition of the radical initiator (ammonium persulfate). The addition of acetic acid has been found to increase conversion.[1] |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. Avoid excessively high temperatures. | |
| Formation of Multiple Isomers (Low Regioselectivity) | Reaction conditions favor substitution at other positions (e.g., C2). | Utilize a biphasic solvent system (toluene-water) to enhance selectivity for the 4-position.[1] |
| Significant Polysubstitution Products | Stoichiometry of reagents is incorrect; radical concentration is too high. | Use 5-bromopyrimidine as the limiting reagent. Add the radical precursor solution dropwise over an extended period to maintain a low concentration. |
| Difficulty Purifying the Final Nitrile Product | Presence of unreacted amide intermediate. | Use a more potent dehydrating agent or increase the reaction time/temperature for the dehydration step. Purify via column chromatography or recrystallization. |
| Contamination with phosphorus-based byproducts from dehydration. | Perform a careful aqueous workup to quench and remove the dehydrating agent and its byproducts. Washing with a mild base (e.g., saturated NaHCO₃ solution) can help. |
Quantitative Data
Table 1: Key Data for Minisci Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate
| Parameter | Value / Condition | Source |
| Starting Material | 5-Bromopyrimidine | [1] |
| Key Reagents | Ethyl Pyruvate, Silver Nitrate, Ammonium Persulfate | [1] |
| Solvent System | Toluene-Water (biphasic) | [1] |
| Additive | Acetic Acid | [1] |
| Reported Yield | 48% (for >10 g scale) | [1] |
| Key Advantage | High regioselectivity for the 4-position | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction
This protocol is adapted from a reported procedure for the efficient homolytic alkoxycarbonylation of 5-halopyrimidines.[1]
Materials:
-
5-Bromopyrimidine
-
Ethyl pyruvate
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Toluene
-
Deionized Water
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromopyrimidine in toluene.
-
Add ethyl pyruvate and a catalytic amount of silver nitrate to the mixture.
-
In a separate beaker, prepare a solution of ammonium persulfate in deionized water containing a small amount of acetic acid.
-
Heat the toluene mixture to reflux.
-
Slowly add the ammonium persulfate solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-bromopyrimidine-4-carboxylate.
Protocol 2: Conversion of Ester to this compound
This is a general two-step procedure involving the formation of a primary amide followed by dehydration.
Step A: Synthesis of 5-Bromopyrimidine-4-carboxamide
-
To a solution of ethyl 5-bromopyrimidine-4-carboxylate in ethanol, add an excess of aqueous ammonia (e.g., 28-30% solution).
-
Stir the mixture at room temperature or with gentle heating in a sealed vessel until the starting ester is fully consumed (monitor by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is typically the desired amide, which can be used directly in the next step or purified by recrystallization if necessary.
Step B: Dehydration to this compound
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the 5-Bromopyrimidine-4-carboxamide in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 1.2 equivalents) dropwise to the stirred suspension. Other reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can also be used.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours until the amide is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualized Workflows
Caption: Troubleshooting workflow for low yield in the Minisci reaction.
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: 5-Bromopyrimidine-4-carbonitrile Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromopyrimidine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the synthesis, such as 5-bromopyrimidine, and byproducts from side reactions. Depending on the synthetic route, these could include isomers or related brominated pyrimidine species.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key properties include its solid form (typically a white to yellow powder), and its solubility.[1] While specific solubility data is not extensively published, it is generally sparingly soluble in non-polar solvents and more soluble in moderately polar organic solvents. It is also sensitive to moisture.[1]
Q4: How can I assess the purity of this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common choices for similar compounds include dichloromethane, ethyl acetate, or mixtures with heptane or hexanes.[2][3] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Consider a pre-purification step like a silica gel plug filtration or treatment with activated charcoal in the recrystallization solution to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the desired compound around 0.3-0.4).[4] Common systems include ethyl acetate/hexanes or dichloromethane/methanol gradients. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexanes in a hexanes/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H2BrN3[5] |
| Molecular Weight | 184.00 g/mol [5] |
| Appearance | White to yellow solid[1] |
| Boiling Point (Predicted) | 328.6 ± 27.0 °C[5] |
| Density (Predicted) | 1.86 ± 0.1 g/cm³[5] |
Table 2: Suggested Starting Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Expected Purity |
| Recrystallization | Dichloromethane/Heptane | >98% |
| Column Chromatography | Ethyl Acetate/Hexanes (Gradient) | >99% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one ("solvent") and insoluble in the other ("anti-solvent").
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (or the "solvent" of a pair) to just dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation of the target compound from impurities (target Rf ≈ 0.3-0.4).[4] A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Suzuki Coupling of 5-Bromopyrimidine-4-carbonitrile
Welcome to the Technical Support Center for the Suzuki coupling of 5-Bromopyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound can be accompanied by several side reactions, primarily due to the electronic nature of the pyrimidine ring and the reactivity of the nitrile group. The most common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures, the presence of excess water, and certain bases.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[2]
-
Dehalogenation: The bromine atom at the 5-position of the pyrimidine ring can be replaced by a hydrogen atom, leading to the formation of pyrimidine-4-carbonitrile. This can be influenced by the choice of ligand, base, and reaction temperature.
-
Hydrolysis of the Nitrile Group: The carbonitrile group at the 4-position can be susceptible to hydrolysis under the basic conditions of the Suzuki coupling, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.
Q2: Why is my reaction yield low when using this compound?
A2: Low yields in the Suzuki coupling of this substrate can be attributed to several factors. The electron-withdrawing nature of the pyrimidine ring and the additional cyano group can influence the reactivity of the C-Br bond.[1][3] Furthermore, the aforementioned side reactions, particularly protodeboronation of the boronic acid and decomposition of the starting material, can significantly reduce the yield of the desired product. Catalyst inhibition can also be a factor with nitrogen-containing heterocycles.[3]
Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?
A3: To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents to remove dissolved oxygen.[2] Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is essential. Additionally, using a slight excess of the this compound relative to the boronic acid can sometimes help suppress homocoupling.
Q4: Is the nitrile group stable under typical Suzuki coupling conditions?
A4: The stability of the nitrile group can be a concern. While many Suzuki couplings are tolerant of nitrile groups, the combination of a basic medium (often aqueous) and elevated temperatures can lead to partial or complete hydrolysis to the corresponding amide or carboxylic acid. To mitigate this, using milder bases (e.g., K₂CO₃ instead of stronger bases), lower reaction temperatures, and shorter reaction times should be considered. Anhydrous conditions, if compatible with the specific catalyst system, can also prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor Quality Reagents | Use high-purity this compound and boronic acid. Boronic acids can degrade over time; consider using freshly opened or purified material. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation. Screen different solvents and bases. |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[3] The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect. |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Protodeboronation Product (Ar-H) | Excess water, high temperature, or strong base.[1] | Use anhydrous solvents where possible, lower the reaction temperature, and screen milder bases (e.g., K₂CO₃, Cs₂CO₃, KF). |
| Homocoupling Product (Ar-Ar) | Presence of oxygen.[2] | Thoroughly degas solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). |
| Dehalogenated Product (Pyrimidine-4-carbonitrile) | High temperature, certain phosphine ligands, or hydride sources. | Lower the reaction temperature and screen different ligands. Avoid solvents that can act as hydride donors (e.g., alcohols) if dehalogenation is significant. |
| Hydrolyzed Nitrile (Amide or Carboxylic Acid) | High temperature and prolonged reaction time in the presence of a base and water. | Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. Consider using milder bases and minimizing the amount of water. |
Experimental Protocols
Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table provides a general comparison of reaction conditions for the related 5-bromopyrimidine, which can serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [4] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [4][5] |
Note: The presence of the electron-withdrawing nitrile group in this compound may necessitate adjustments to these conditions.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
References
Optimizing reaction conditions for Buchwald-Hartwig amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Buchwald-Hartwig amination experiments.
Q1: My reaction shows low or no conversion. What are the potential causes and solutions?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, ranging from reagent quality to reaction setup. A systematic approach to troubleshooting is often the most effective.
-
Inactive Catalyst: The palladium precatalyst or the active catalytic species may have degraded. Ensure the palladium source and ligand are stored under an inert atmosphere and handle them quickly in the air. Consider using a fresh batch of catalyst and ligand. The use of pre-formed, air-stable palladium precatalysts can also mitigate this issue.
-
Inappropriate Ligand Choice: The chosen phosphine ligand may not be suitable for the specific aryl halide and amine coupling partners. Sterically hindered substrates often require bulkier, more electron-rich ligands. Refer to the ligand selection guide in Table 1 for recommendations.
-
Incorrect Base Selection: The strength and solubility of the base are critical. If the base is too weak, it may not efficiently deprotonate the amine or the intermediate palladium complex. If it is too strong, it can lead to side reactions like hydrodehalogenation or catalyst decomposition. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) may be more effective for certain substrates.
-
Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst. It is crucial to use anhydrous, deoxygenated solvents. Common solvents include toluene, dioxane, and THF. Ensure proper degassing of the solvent before use, for instance, by purging with an inert gas like argon or nitrogen.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. If you are running the reaction at room temperature, consider heating it. Typical reaction temperatures range from 80 to 110 °C.
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.
-
Choice of Base: This side reaction is often promoted by strong, sterically hindered bases like NaOtBu, especially at higher temperatures. Switching to a weaker base, such as cesium carbonate or potassium phosphate, can often suppress this pathway.
-
Ligand Effects: The ligand can influence the rate of reductive elimination versus side reactions. In some cases, using a different ligand can favor the desired C-N bond formation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.
Q3: How do I choose the optimal ligand for my specific substrates?
A3: Ligand selection is crucial for a successful Buchwald-Hartwig amination and depends heavily on the nature of the aryl halide and the amine.
-
Aryl Chlorides: Coupling of aryl chlorides is often challenging and typically requires bulky, electron-rich phosphine ligands. Biarylphosphine ligands like XPhos, SPhos, and RuPhos are generally effective for these substrates.
-
Sterically Hindered Substrates: When either the aryl halide or the amine is sterically hindered, ligands with a large cone angle are preferred to facilitate the reaction. Again, biarylphosphine ligands are often the ligands of choice.
-
Electron-Poor or Electron-Rich Substrates: The electronic properties of the substrates can also influence ligand choice. Experimentation with a small set of diverse ligands is often the best approach to find the optimal one for a new substrate class.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data to aid in the selection of reaction components.
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand | Typical Substrates | Advantages |
| XPhos | Aryl chlorides, bromides, and triflates; sterically hindered substrates | High reactivity, broad substrate scope |
| SPhos | Aryl chlorides and bromides; useful for N-arylation of primary amines and anilines | Good for challenging couplings |
| RuPhos | Electron-rich and sterically hindered aryl chlorides and bromides | Excellent for sterically demanding couplings |
| JohnPhos | Aryl chlorides and bromides | Good general-purpose ligand |
| BINAP | Aryl bromides and iodides | One of the original ligands, still effective for some substrates |
Table 2: Common Bases in Buchwald-Hartwig Amination
| Base | pKa (Conjugate Acid) | Common Applications | Notes |
| NaOtBu | ~19 | General purpose, highly active | Can promote hydrodehalogenation |
| K3PO4 | 12.3 (H2PO4-) | Good for sensitive functional groups | Weaker base, may require higher temperatures |
| Cs2CO3 | 10.3 (HCO3-) | Mild conditions, good for polar substrates | Often used with more polar solvents |
| LHMDS | ~26 | Strong, non-nucleophilic base | Useful for weakly acidic amines |
Table 3: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Notes |
| Toluene | 2.4 | 80-110 | Most common, good for a wide range of substrates |
| Dioxane | 2.2 | 80-100 | Good for substrates with moderate polarity |
| THF | 7.6 | 66 (reflux) | Lower boiling point, may require longer reaction times |
| tert-Amyl alcohol | 5.8 | 100-120 | Can be beneficial for some challenging couplings |
Detailed Experimental Protocol
This section provides a general procedure for a typical Buchwald-Hartwig amination reaction.
Materials:
-
Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visual Guides
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination.
Troubleshooting failed reactions involving 5-Bromopyrimidine-4-carbonitrile
Welcome to the technical support center for 5-Bromopyrimidine-4-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter in a question-and-answer format.
Topic: Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The electron-deficient nature of the pyrimidine ring, further accentuated by the 4-carbonitrile group, makes this substrate particularly sensitive to the choice of catalyst, base, and solvent.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.
-
Inappropriate Catalyst/Ligand System: The electron-withdrawing nature of the substrate can make oxidative addition more challenging.
-
Solution: For electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[2]
-
-
Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Reagent/Solvent Quality: Water and oxygen can poison the catalyst.
-
Solution: Use anhydrous, degassed solvents. Ensure your boronic acid and base are pure and dry.
-
-
Incorrect Base: The choice of base is critical for the transmetalation step.
Question 2: I'm observing a significant amount of a dehalogenated side product (pyrimidine-4-carbonitrile) in my Suzuki-Miyaura reaction. How can I minimize this?
Answer:
Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[1] This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.
Strategies to Minimize Dehalogenation:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]
-
Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.[1] Running the reaction at the lowest effective temperature is crucial.
-
Screen Ligands: Some phosphine ligands are more prone to promoting this side reaction than others.[1] Experimenting with different ligands may be necessary.
-
Use an Alternative Catalyst System: Nickel-based catalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for the Suzuki-Miyaura coupling of 5-bromopyrimidine and may offer a different side product profile.[3][4]
Topic: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is not proceeding or giving a very low yield. What should I troubleshoot?
Answer:
Similar to the Suzuki coupling, the success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions. The key is to facilitate the catalytic cycle while avoiding catalyst deactivation and side reactions.
Troubleshooting Steps for Low Yield:
-
Catalyst and Ligand Choice: This is the most critical factor.
-
Base Selection: The strength and nature of the base are crucial.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give faster reaction rates.[1] However, for substrates with base-sensitive functional groups (like the nitrile, which could potentially hydrolyze), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[1]
-
-
Solvent Purity: The reaction is sensitive to air and moisture.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Typical temperatures range from 80-110 °C.[6]
-
Topic: Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is very slow. How can I improve the reaction rate?
Answer:
The pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack. The presence of the electron-withdrawing 4-carbonitrile group should further activate the ring for SNAr. However, the 5-position is not as activated as the 2, 4, or 6 positions. If your reaction is sluggish, consider the following:
Factors to Optimize for SNAr:
-
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Solution: Use solvents like DMF, DMSO, or NMP.
-
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Increase the reaction temperature. Reactions are often run between 80-120 °C.[6]
-
-
Nucleophile Strength: A more potent nucleophile will react faster.
-
Solution: If possible, use a stronger or less sterically hindered nucleophile. If using an alcohol or amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide or amide.
-
-
Leaving Group: While you are starting with the bromo derivative, it's worth noting that in SNAr reactions on electron-deficient rings, fluoride is often the best leaving group, followed by chloride, bromide, and iodide. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more polarized C-X bond.[7][8]
Topic: General Issues & Side Reactions
Question 5: I am concerned about the stability of the nitrile group under my reaction conditions. Can it hydrolyze?
Answer:
The carbonitrile (nitrile) group is generally stable but can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially with heating.
Minimizing Nitrile Hydrolysis:
-
Avoid Strongly Acidic or Basic Conditions with Prolonged Heating: If your desired reaction requires a strong acid or base, try to use the mildest conditions possible (lower temperature, shorter reaction time).
-
Base Selection in Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig, using moderately basic inorganic salts like K₃PO₄ or K₂CO₃ is generally safer for the nitrile group than strong organic bases like NaOtBu, especially at high temperatures.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture as soon as possible.
Question 6: I'm having trouble dissolving this compound in my reaction solvent. What are some good solvent choices?
Answer:
Poor solubility of a starting material can significantly hinder reaction rates. While specific solubility data for this compound is not widely published, we can infer suitable solvents based on its structure and data for related compounds like 5-bromopyrimidine.
Recommended Solvents:
-
For Cross-Coupling Reactions: 1,4-Dioxane, Toluene, and THF are commonly used, often in combination with water when using inorganic bases.[1][6] tert-Amyl alcohol has also been reported as an effective solvent for nickel-catalyzed Suzuki couplings.[4]
-
For SNAr Reactions: Polar aprotic solvents like DMF and DMSO are excellent choices.
-
General Solubility: 5-bromopyrimidine is reported to be soluble in chloroform and ethanol.[9]
Data Presentation
The following tables summarize recommended starting conditions for common reactions. Note that optimization may be required for your specific substrate and coupling partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Arylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-100 |
| Heteroarylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 |
| Arylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 |
Data synthesized from protocols for 5-bromopyrimidine and other electron-deficient aryl bromides.[2][3][4]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 |
| Aniline Derivatives | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |
Table represents generalized conditions based on protocols for similar bromo-heterocycles.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 95 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aminopyrimidine derivative.[6]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a base in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Palladium Catalyst Removal in 5-Bromopyrimidine-4-carbonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving 5-Bromopyrimidine-4-carbonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity products.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: Nitrogen-containing heterocycles like pyrimidines can coordinate with palladium, forming stable complexes that are difficult to remove using standard methods.[1][2] This interaction can lead to higher than acceptable levels of palladium in the final product.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1]
Q3: What are the most common methods for palladium removal?
A3: The most common methods include treatment with solid-supported scavengers (e.g., silica- or polymer-based), activated carbon, filtration through celite, and crystallization.[1][3] The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of the product.[1]
Q4: My palladium scavenger isn't working effectively. What are the possible reasons?
A4: Ineffective scavenging can result from several factors:
-
Incorrect Scavenger Choice: The scavenger may not be appropriate for the oxidation state of the palladium (Pd(0) vs. Pd(II)).[4]
-
Insufficient Scavenger: The amount of scavenger may be too low relative to the amount of palladium.[4]
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species.[4]
-
Strong Product-Palladium Complexation: The product itself may form a strong complex with palladium, hindering its removal.[4]
Q5: I'm losing a significant amount of my product during purification with activated carbon. How can I prevent this?
A5: Product loss on activated carbon is a common issue due to its non-specific adsorptive properties.[4][5] To mitigate this, you can:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.
-
Solvent Selection: Choose a solvent that maximizes the solubility of your product to reduce its adsorption.
-
Wash Thoroughly: After filtration, wash the carbon cake with fresh solvent to recover adsorbed product.
Troubleshooting Guide
This guide addresses common issues encountered during palladium removal from this compound reactions.
| Problem | Possible Cause | Solution |
| High palladium levels after scavenger treatment | Incorrect scavenger selection for the palladium species (e.g., using a Pd(II) scavenger for a Pd(0) species). | Screen a panel of scavengers with different functionalities (e.g., thiol, thiourea, amine-based).[4] |
| Insufficient amount of scavenger. | Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents).[4] | |
| Suboptimal scavenging conditions (time, temperature). | Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[4] | |
| Strong complexation of palladium with the pyrimidine product. | Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[4] | |
| Significant product loss during purification | Non-specific adsorption of the product onto activated carbon. | Reduce the amount of activated carbon used. Select a solvent in which the product is highly soluble. Wash the carbon thoroughly after filtration.[1] |
| Product binding to the scavenger. | Use the minimum effective amount of scavenger. Wash the scavenger with fresh solvent after filtration to recover the bound product.[6] | |
| Inconsistent palladium removal between batches | Variation in the final oxidation state or coordination sphere of the palladium catalyst. | Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[1] |
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions and the nature of the palladium species.
Table 1: Efficiency of Different Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Conditions | Reference |
| SiliaMetS® Thiol | 179 | < 1.8 | > 99 | 5 equiv, 4 h, 40°C in Toluene | [7] |
| SiliaMetS® DMT | 179 | < 1.8 | > 99 | 5 equiv, 4 h, 22°C in MTBE | [7] |
| Carboxen® 564 | 1250 | 12 | 99 | Methanol, 24h, 40°C | [8] |
| Silica-Thiol | 1250 | ~50 | 96 | Methanol, 24h, 40°C | [8] |
| MP-TMT | 330 | 7 | 97.9 | 0.20 wt in DMF, overnight | [5] |
Table 2: Comparison of Activated Carbon and Scavengers
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.7 | [5] |
| SiliaMetS® Imidazole | 4960 | ~250 | ~95 | [9] |
| Activated Carbon (C-941) | 4960 | 415 | ~91.6 | [9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[10]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite and carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the purified product by ICP-MS.[10]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. arborassays.com [arborassays.com]
Technical Support Center: Overcoming Poor Solubility of 5-Bromopyrimidine-4-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the handling and use of 5-Bromopyrimidine-4-carbonitrile and its derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound derivatives?
A1: The limited solubility of this compound derivatives often stems from their chemical structure. The planar aromatic pyrimidine ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules. The presence of the polar carbonitrile group and the halogen atom can also influence interactions with different solvents.
Q2: In which common laboratory solvents is this compound expected to be soluble?
A2: While precise quantitative data is limited, this compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is likely to have moderate to low solubility in other common organic solvents like tetrahydrofuran (THF), ethyl acetate, acetone, and alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes and in water is expected to be very low.
Q3: How can I quickly assess the solubility of my this compound derivative in various solvents?
A3: A small-scale, qualitative solubility test is an efficient initial step. Add a small, known amount of your compound (e.g., 1-2 mg) to a vial and then add a measured volume of the test solvent (e.g., 0.1 mL) at room temperature. Observe if the compound dissolves completely. If not, you can gradually add more solvent or gently warm the mixture to assess temperature effects.
Q4: Can temperature be used to improve the solubility of these derivatives?
A4: Yes, for most compounds, solubility increases with temperature. Gently heating the solvent while dissolving your this compound derivative can significantly improve its solubility. However, it is crucial to be aware of the compound's thermal stability to avoid degradation at elevated temperatures.
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, it is important to handle this compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound derivatives.
Issue 1: The compound precipitates out of solution during a reaction.
-
Possible Cause: The reaction conditions (e.g., change in temperature, solvent polarity, or concentration) are causing the product or an intermediate to become insoluble.
-
Troubleshooting Steps:
-
Solvent System Modification: Consider using a co-solvent system. A small addition of a strong solvent like DMSO or DMF to a less polar reaction solvent can help maintain the solubility of all components.
-
Temperature Control: If the reaction allows, maintaining a slightly elevated temperature throughout the process can prevent precipitation.
-
Slower Reagent Addition: Adding reagents slowly can prevent a rapid increase in the concentration of a poorly soluble species, thus avoiding precipitation.
-
Change of Solvent: If the issue persists, a complete change of the reaction solvent to one with higher solubilizing power for all reactants and products may be necessary.
-
Issue 2: Difficulty in obtaining a pure product due to co-precipitation with impurities during crystallization.
-
Possible Cause: The desired compound and impurities have similar solubility profiles in the chosen crystallization solvent.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: The key to successful recrystallization is to find a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at both temperatures. Screen a variety of solvents or solvent mixtures.
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
-
Seeding: Introduce a small, pure crystal of the desired compound to the cooling solution to induce crystallization of the desired product.
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography or preparative HPLC.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Poor aqueous solubility of the compound leading to precipitation in the assay medium.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced artifacts.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticle-based delivery systems to enhance aqueous solubility and bioavailability.
-
Sonication: Briefly sonicating the final assay solution can help to dissolve any small precipitates.
-
Data Presentation
Due to the limited availability of precise, publicly accessible quantitative solubility data for this compound, the following table presents hypothetical solubility values for illustrative purposes. These values are based on general solubility trends for similar heterocyclic compounds and should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 10 - 20 |
| Acetone | Polar Aprotic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 1 - 5 |
| Ethyl Acetate | Moderately Polar | 5 - 15 |
| Dichloromethane | Nonpolar | 1 - 5 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
| Water | Polar Protic | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol outlines the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid remaining.
-
Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Create a calibration curve with known concentrations of the compound to determine the concentration in the saturated solution.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes a general method for improving the solubility of a poorly soluble compound using a co-solvent.
-
Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).
-
Initial Dissolution: Dissolve or suspend the this compound derivative in the primary solvent.
-
Co-solvent Addition: While stirring, add the co-solvent dropwise to the mixture.
-
Observation: Continue adding the co-solvent until the compound is completely dissolved.
-
Optimization: The optimal co-solvent ratio is the minimum amount required to achieve and maintain solubility for the desired application. It is important to note that the properties of the solution (e.g., polarity) will change with the addition of the co-solvent, which may affect subsequent reaction steps or analyses.
Mandatory Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Preventing debromination of 5-Bromopyrimidine-4-carbonitrile
Welcome to the Technical Support Center for 5-Bromopyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile reagent, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heteroaromatic building block used in medicinal chemistry and materials science. Its structure contains two key reactive sites: a bromine atom at the 5-position, ideal for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig amination), and an electron-withdrawing carbonitrile group at the 4-position. This bifunctional nature makes it a valuable intermediate for creating libraries of pyrimidine-based compounds, which are often explored for their potential as kinase inhibitors, antiviral agents, and anticancer compounds.[1]
Q2: What is debromination and why is it a concern when using this compound?
Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[2] This is problematic as it leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating the purification process. This side reaction is a key challenge to overcome in reactions involving this compound.
Q3: What are the general causes of debromination in cross-coupling reactions?
Debromination in palladium-catalyzed cross-coupling reactions is often caused by the presence of a hydride source.[2] This can occur when the palladium(II) intermediate, formed after the initial oxidative addition step, reacts with a hydride before it can undergo the desired transmetalation with the coupling partner.[2] Factors that can contribute to this include the choice of base, solvent, and even impurities in the reaction mixture.
Troubleshooting Guide: Preventing Debromination
This guide provides solutions to common problems related to debromination during cross-coupling reactions with this compound.
Problem 1: Significant formation of the debrominated byproduct is observed by LC-MS or NMR.
-
Potential Cause A: Inappropriate Base Selection.
-
Explanation: Certain bases can act as hydride donors, leading to the reduction of the C-Br bond.
-
Solution: Avoid bases that can be hydride sources. Opt for weaker inorganic bases which are generally less prone to causing debromination.[2]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
-
-
Potential Cause B: Protic Solvent Participation.
-
Explanation: Solvents containing hydroxyl groups (alcohols) can sometimes contribute to debromination.
-
Solution: Switch to aprotic solvents.[2]
-
Recommended Solvents:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
-
-
Potential Cause C: High Reaction Temperature.
-
Explanation: Higher temperatures can sometimes favor the debromination pathway.
-
Solution: Lowering the reaction temperature may improve the selectivity for the desired cross-coupling product over the debromination side reaction.[2]
-
-
Potential Cause D: Catalyst and Ligand System.
-
Explanation: The kinetics of the catalytic cycle play a crucial role. If the transmetalation and reductive elimination steps are slow, the intermediate palladium complex has more opportunity to undergo debromination.
-
Solution: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired catalytic steps, thereby outcompeting the debromination pathway.[2]
-
Problem 2: Low yield of the desired coupled product, even with minimal debromination.
-
Potential Cause A: Homocoupling of the Coupling Partner.
-
Explanation: In Suzuki reactions, boronic acids can couple with themselves (homocoupling), especially in the presence of oxygen.[2] Similarly, in Sonogashira reactions, terminal alkynes can undergo homocoupling (Glaser coupling), particularly when a copper(I) co-catalyst is used.[2] In Stille couplings, the organostannane reagent can also homocouple.[2]
-
Solution:
-
For all reactions: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[2]
-
For Suzuki reactions: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial over Pd(II) sources like Pd(OAc)₂.[2]
-
For Sonogashira reactions: A copper-free protocol can be the most effective way to prevent Glaser coupling.[2]
-
-
-
Potential Cause B: Inactive Catalyst.
-
Explanation: The palladium catalyst may not be sufficiently active, or it may have decomposed.
-
Solution: Screen different palladium precursors and ligands. For electron-rich substrates, bulky, electron-rich phosphine ligands are often beneficial. If the reaction stalls, adding a fresh portion of the catalyst may help.
-
Data Presentation: Reaction Conditions to Minimize Debromination
The following table summarizes recommended conditions for Suzuki-Miyaura coupling of 5-Bromopyrimidine, which have been shown to provide good yields, thus indicating minimal debromination.
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
Table adapted from BenchChem Application Notes.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This is a generalized procedure and may require optimization for specific substrates.[2]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress.
-
Work-up and Purification: Once the reaction is complete, follow standard work-up and purification procedures.
This protocol is designed to minimize the common side reaction of Glaser coupling.[2]
Visualizations
Caption: Troubleshooting workflow for addressing debromination.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Synthesis of 5-Bromopyrimidine-4-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 5-bromopyrimidine-4-carbonitrile derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and large-scale production.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods include the direct bromination of a pyrimidine precursor followed by cyanation, and multicomponent reactions (MCRs) that construct the pyrimidine ring with the desired substituents in a single step. The choice of route often depends on the scale, available starting materials, and desired purity profile.
Q2: I am observing a low yield in my reaction. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. To improve yields, consider the following:
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvents, as impurities and moisture can interfere with the reaction.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, switching to a different catalyst, such as a phase-transfer catalyst in a biphasic system, can enhance yield.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of this compound derivatives can be challenging due to the presence of closely related impurities. Effective purification methods include:
-
Recrystallization: This is often the most effective method for removing minor impurities, provided a suitable solvent system can be found. Experiment with a range of solvents from polar to non-polar.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A careful selection of the eluent system is crucial for good separation.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an aqueous workup with dilute acid or base can be an effective preliminary purification step.
Troubleshooting Specific Issues
Problem 1: Formation of a dark-colored reaction mixture and tar-like byproducts.
-
Possible Cause: This often indicates decomposition of starting materials or the product, which can be caused by excessive heat or prolonged reaction times. Some reagents may also be sensitive to air or light.
-
Solution:
-
Carefully control the reaction temperature, avoiding localized overheating.
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.
-
Problem 2: Incomplete bromination of the pyrimidine ring.
-
Possible Cause: The brominating agent may not be reactive enough, or the reaction conditions may not be optimal for complete conversion.
-
Solution:
-
Consider using a more reactive brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
For direct bromination with Br₂, ensure the reaction is carried out at an elevated temperature, as this is often required for successful bromination of the electron-deficient pyrimidine ring.[1]
-
The use of the pyrimidine as a hydrogen halide salt can facilitate the bromination reaction.[1]
-
Problem 3: Formation of di-brominated or other polysubstituted byproducts.
-
Possible Cause: This can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Solution:
-
Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition can help to minimize over-bromination.
-
Optimize the reaction temperature and time to favor the mono-brominated product.
-
Data Presentation
The following tables provide a summary of quantitative data for different pyrimidine synthesis methods to facilitate comparison.
Table 1: Comparison of Pyrimidine Synthesis Methodologies
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[2] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[2] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[2] |
Table 2: Conditions for the Bromination of Pyrimidine Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Product |
| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125-135 | 2-6 hours | 5-Bromopyrimidine[1] |
| 2-Hydroxypyrimidine | Bromine (Br₂) | Deionized Water | <5 | 45 minutes | 2-Hydroxy-5-bromopyrimidine[1] |
| Uracil | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 1 hour | 5-Bromouracil |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
This protocol describes a potential two-step synthesis for this compound on a gram scale, adapted from literature procedures for similar compounds.
Step 1: Synthesis of 5-Bromopyrimidine
-
Materials:
-
Pyrimidine hydrochloride
-
Nitrobenzene
-
Bromine (Br₂)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and addition funnel, suspend pyrimidine hydrochloride in nitrobenzene.
-
Heat the mixture to 125-135°C with vigorous stirring.
-
Once the temperature has stabilized, add bromine dropwise over a period of 30-90 minutes.[1]
-
Maintain the reaction mixture at 125-135°C for an additional 2-6 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromopyrimidine.
-
Step 2: Cyanation of 5-Bromopyrimidine to this compound (Illustrative)
-
Materials:
-
5-Bromopyrimidine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 5-bromopyrimidine in DMF, add copper(I) cyanide.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
Diagram 1: General Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot and resolve issues of low product yield.
References
Validation & Comparative
Comparative Analysis of 5-Halogenated Pyrimidine-4-Carbonitriles using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromopyrimidine-4-carbonitrile and a related fluoro-substituted pyrimidine derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted pyrimidines, a class of compounds with significant interest in medicinal chemistry and drug development. The inclusion of detailed experimental protocols and visual representations of analytical workflows aims to facilitate the replication and interpretation of these spectroscopic techniques.
Summary of Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-Bromopyrimidine and a representative fluoro-substituted pyrimidine-5-carbonitrile. Due to the limited availability of public data for this compound, data for the closely related 5-Bromopyrimidine is presented. The comparison with a fluorinated analogue highlights the influence of the halogen substituent on the electronic environment of the pyrimidine ring.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H-2 | H-4/H-6 | Solvent |
| 5-Bromopyrimidine[1] | 9.15 | 8.83 | CDCl₃ |
| 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles* | - | 7.2 - 8.18 (aromatic protons) | - |
*Note: Specific assignments for H-2 and H-6 were not provided in the source material for the fluoro-substituted compound; the range corresponds to the aromatic protons of the substituted pyrimidine ring.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | CN | Solvent |
| 5-Bromopyrimidine[2] | 159.3 | 160.7 | 120.1 | 160.7 | - | CDCl₃ |
| 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles* | 152.55 (C2-NH₂) | 155.9 (C4=C5) | 77.85 (C4=C5) | - | - | - |
*Note: The available data for the fluoro-substituted compound did not provide a complete assignment for all carbon atoms of the pyrimidine ring and did not specify the chemical shift for the carbonitrile group.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to the analysis of substituted pyrimidines.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Homogenization: Ensure complete dissolution by vortexing or brief sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: For ¹H NMR, the residual solvent peak can often be used as an internal reference. For ¹³C NMR, the solvent peak is also used for referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample.
3. ¹H NMR Data Acquisition:
-
Parameters: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Pulse Width: Use a calibrated 90° pulse width.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.
-
Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
4. ¹³C NMR Data Acquisition:
-
Parameters: A proton-decoupled pulse sequence is standard to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.[3]
-
Pulse Width: Use a calibrated 90° pulse width.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase correction, and baseline correction.
Visualizing the Analysis Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the chemical structure of the target compound.
Figure 1: Workflow for NMR Analysis of Pyrimidine Derivatives.
Figure 2: Structure of this compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 5-Bromopyrimidine-4-carbonitrile
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. 5-Bromopyrimidine-4-carbonitrile, a key building block for the synthesis of a wide array of bioactive molecules, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of this important synthetic intermediate, offering researchers and scientists the data and protocols necessary to make informed analytical decisions.
Mass Spectrometry: Unveiling Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides a detailed fingerprint of its chemical architecture.
Inferred Fragmentation Pattern
Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation pattern is inferred based on the known behavior of related brominated and nitrile-containing heterocyclic compounds. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic M+ and M+2 isotope peaks for bromine-containing fragments.[1][2]
| m/z (inferred) | Proposed Fragment Ion | Formula | Notes |
| 183/185 | [M]+• | [C5H2BrN3]+• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 104 | [M - Br]+ | [C5H2N3]+ | Loss of a bromine radical. |
| 77 | [C4H2N2]+• | [C4H2N2]+• | Loss of HCN from the [M - Br]+ fragment. |
| 51 | [C3HN]+• | [C3HN]+• | Further fragmentation of the pyrimidine ring. |
| 157/159 | [M - CN]+ | [C4H2BrN2]+ | Loss of a cyano radical. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the structure of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Procedure:
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: A small volume (typically 1 µL) of the sample solution is introduced into the mass spectrometer via direct infusion or through a gas chromatograph for separation prior to analysis.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Figure 1. Inferred mass spectrometry fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assembly of the molecular framework.
Expected NMR Chemical Shifts
The following table presents the expected 1H and 13C NMR chemical shifts for this compound, predicted based on the analysis of similar pyrimidine derivatives.[3][4][5] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| 1H | H-2 | 9.2 - 9.4 | Singlet |
| 1H | H-6 | 9.0 - 9.2 | Singlet |
| 13C | C-4 (CN) | 115 - 118 | Singlet |
| 13C | C-5 (C-Br) | 120 - 125 | Singlet |
| 13C | C-2 | 158 - 162 | Singlet |
| 13C | C-6 | 160 - 164 | Singlet |
| 13C | C-4 (ring) | 130 - 135 | Singlet |
Experimental Protocol: 1H and 13C NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra to confirm the connectivity and chemical environment of atoms in this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
1H NMR Acquisition: A standard pulse sequence is used to acquire the 1H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of 13C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied.
-
Spectral Analysis: The chemical shifts, integration (for 1H), and multiplicities of the peaks are analyzed to assign the signals to the specific atoms in the molecule.
Figure 2. Experimental workflow for NMR spectroscopy.
Head-to-Head Comparison: Mass Spectrometry vs. NMR Spectroscopy
| Feature | Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Molecular weight and fragmentation pattern. | Detailed connectivity and 3D structure. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |
| Sample Requirement | Micrograms or less. | Milligrams. |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). |
| Structural Isomer Differentiation | Can be challenging for isomers with similar fragmentation. | Excellent for differentiating isomers. |
| Data Interpretation | Requires interpretation of fragmentation pathways. | Requires assignment of chemical shifts and coupling constants. |
Conclusion: A Synergistic Approach
Both mass spectrometry and NMR spectroscopy provide critical and complementary information for the structural characterization of this compound. While mass spectrometry excels in providing rapid molecular weight determination and a characteristic fragmentation fingerprint, NMR spectroscopy offers an unparalleled level of detail regarding the precise atomic connectivity and stereochemistry. For unambiguous structure elucidation and quality control in a research and development setting, a synergistic approach utilizing both techniques is highly recommended. This integrated analytical strategy ensures the highest confidence in the identity and purity of this vital chemical intermediate.
References
X-ray Crystal Structure of 5-Bromopyrimidine-4-carbonitrile Derivatives: A Comparative Analysis
A comprehensive comparison of the X-ray crystal structures for derivatives of 5-Bromopyrimidine-4-carbonitrile is currently not feasible due to the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of scientific literature and crystallographic databases, no publications containing the crystal structures of two or more derivatives of this compound could be identified.
This compound and its analogues are recognized as valuable building blocks in medicinal chemistry and materials science. The pyrimidine core is a key scaffold in numerous bioactive molecules, and the bromo and cyano functionalities offer versatile handles for synthetic modifications. However, the focus of the available research literature primarily lies on the synthesis and biological evaluation of these derivatives, particularly as potential anticancer and kinase inhibiting agents. While these studies often involve molecular modeling and structure-activity relationship (SAR) analyses, they seldom include detailed single-crystal X-ray diffraction studies.
For a comparative guide on X-ray crystal structures, the foundational requirement is the availability of crystallographic information files (CIFs) or detailed structural data from peer-reviewed publications. These files contain the precise three-dimensional coordinates of atoms within the crystal lattice, as well as information on bond lengths, bond angles, torsion angles, and unit cell parameters. Without access to these data for at least two distinct derivatives of this compound, a meaningful and quantitative comparison is impossible.
Future Outlook
The synthesis of a series of this compound derivatives and their subsequent characterization by single-crystal X-ray diffraction would be a valuable contribution to the field of structural chemistry and drug design. Such a study would provide crucial insights into:
-
The influence of different substituents on the molecular conformation and crystal packing.
-
The nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the solid-state architecture.
-
The correlation between the solid-state structure and the physicochemical properties of the compounds.
Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue such studies and deposit the resulting crystallographic data in public databases like the Cambridge Structural Database (CSD) to facilitate future comparative analyses.
Experimental Protocols for Future Studies
For researchers intending to perform such a comparative study, the following experimental workflow would be essential.
Synthesis and Crystallization
A general synthetic route to this compound derivatives would first need to be established, allowing for the introduction of diverse substituents. Following the synthesis and purification of each derivative, single crystals suitable for X-ray diffraction would need to be grown. Common crystallization techniques include slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, and cooling crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The experimental protocol for single-crystal X-ray diffraction analysis would typically involve the following steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data are processed to yield a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data.
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a new chemical compound.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of a chemical compound.
The successful execution of such studies and the public dissemination of the resulting data would be invaluable for advancing the understanding of the structural chemistry of this compound derivatives and would enable the creation of comprehensive comparative guides in the future.
Purity Analysis of 5-Bromopyrimidine-4-carbonitrile: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 5-Bromopyrimidine-4-carbonitrile is critical for the synthesis of novel chemical entities and the overall success of a research endeavor. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this versatile heteroaromatic building block.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC is a robust and widely adopted method for the purity analysis of a broad range of organic compounds, including pyrimidine derivatives.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it a preferred method for separating the main component from structurally similar impurities.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Quantitative Data Summary for HPLC Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
HPLC Experimental Workflow
Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For semi-volatile and polar compounds, derivatization may be necessary.[3] GC-MS provides high sensitivity and specificity, making it invaluable for identifying volatile organic impurities and residual solvents.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full Scan (m/z 40-500).
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the relative purity by comparing the peak area of the main component to the total peak area.
Quantitative Data Summary for GC-MS Method
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (RSD) | < 5.0% |
GC-MS Experimental Workflow
Workflow for GC-MS purity analysis.
Comparison and Conclusion
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, typically in the µg/mL to ng/mL range. | Very high sensitivity, often reaching the pg/mL level. |
| Selectivity | High selectivity based on polarity and other interactions with the stationary phase. | Excellent selectivity based on volatility and mass-to-charge ratio. |
| Impurity Profile | Best for non-volatile and polar impurities. | Best for volatile impurities and residual solvents. |
| Confirmation | Retention time and UV spectrum provide evidence of identity. | Mass spectrum provides definitive structural information. |
For routine quality control and the quantification of non-volatile impurities in this compound, HPLC is the method of choice due to its robustness, precision, and ease of use.[4] GC-MS , with its high sensitivity and specificity, is invaluable for identifying volatile organic impurities, residual solvents, and for providing structural confirmation of the main component. A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS to cover a wide range of potential impurities.
References
A Comparative Guide to the Reactivity of 5-Bromopyrimidine-4-carbonitrile and Other Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromopyrimidine-4-carbonitrile with other key brominated pyrimidines: 2-bromopyrimidine, 4-bromopyrimidine, and 5-bromopyrimidine. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery and medicinal chemistry.
Theoretical Background: Understanding Reactivity
The reactivity of brominated pyrimidines in cross-coupling reactions is primarily governed by the electronic properties of the pyrimidine ring, which are significantly influenced by the position of the bromine atom and the presence of other substituents. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency affects the reactivity of the C-Br bond.
Positional Effects of the Bromine Atom:
-
2- and 4-Bromopyrimidines: The bromine atoms at the 2- and 4-positions are adjacent to the ring nitrogens. This proximity leads to a more polarized C-Br bond, making these positions generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles.
-
5-Bromopyrimidine: The bromine at the 5-position is situated between the two nitrogen atoms and is less activated compared to the 2- and 4-positions.
Influence of the 4-Carbonitrile Substituent:
The introduction of a potent electron-withdrawing group (EWG) like a nitrile (-CN) at the 4-position of 5-bromopyrimidine dramatically alters the electronic landscape of the molecule. The nitrile group further depletes the electron density of the pyrimidine ring through both inductive and resonance effects. This has two major consequences:
-
Increased Electrophilicity: The pyrimidine ring in this compound becomes significantly more electrophilic, enhancing its reactivity towards nucleophiles.
-
Activation of the C-Br Bond: The strong electron-withdrawing nature of the nitrile group increases the polarization of the C-Br bond at the 5-position, making it more susceptible to oxidative addition by a palladium(0) catalyst. This is a crucial step in many cross-coupling reactions.[1]
Therefore, it is anticipated that this compound will exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the parent 5-bromopyrimidine.
Data Presentation: A Comparative Overview
The following tables summarize available experimental data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of the selected brominated pyrimidines. It is important to note that the reaction conditions are not always identical across different studies, which can influence yields and reaction times.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Bromopyrimidine Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-Bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| 4-Bromopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 | [3] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [4] |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Bromopyrimidine Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-Bromopyrimidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 2 | 95 | [5] |
| 4-Bromopyrimidine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 5-Bromopyrimidine | XPhos Pd G3 / XPhos | NaOtBu | Toluene | 100 | Not specified | High | [6] |
Experimental Protocols
Detailed experimental procedures for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on literature precedents and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrimidines with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyrimidines with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the bromopyrimidine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Morpholine (1.2 mmol) and an anhydrous, degassed solvent such as toluene (5 mL) are added.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to 100-110 °C with stirring.
-
Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography to afford the desired aminopyrimidine.
Mandatory Visualization
Caption: Factors influencing the reactivity of brominated pyrimidines.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Discussion and Conclusion
While a direct quantitative comparison of reactivity under identical conditions is challenging due to the fragmented nature of available data, a qualitative assessment based on established electronic principles can be made.
The presence of the strongly electron-withdrawing 4-carbonitrile group is expected to render This compound the most reactive among the 5-substituted pyrimidines in palladium-catalyzed cross-coupling reactions. The increased electrophilicity of the pyrimidine ring and the enhanced polarization of the C-Br bond should facilitate the rate-determining oxidative addition step.
In comparison, 5-bromopyrimidine is expected to be less reactive due to the absence of an activating group. The reactivity of 2-bromopyrimidine and 4-bromopyrimidine is generally higher than that of 5-bromopyrimidine due to the proximity of the bromine to the ring nitrogens. However, the powerful activation provided by the 4-carbonitrile group in this compound may make it even more reactive than the 2- and 4-bromo isomers in many instances.
For drug development professionals, the enhanced reactivity of this compound can be a significant advantage, potentially allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope. However, this increased reactivity may also necessitate careful control of reaction conditions to avoid side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 5-Bromopyrimidine-4-carbonitrile Analogs
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 5-bromopyrimidine-4-carbonitrile and its analogs have emerged as a versatile class of molecules with significant potential in drug discovery, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This guide provides a comparative overview of the biological performance of various this compound analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.
Anticancer Activity
Derivatives of pyrimidine-5-carbonitrile have shown significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine-5-carbonitrile analogs against various cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colon) | 1.14 | [7] |
| Pyrimidine-5-carbonitrile | Compound 11e | MCF-7 (Breast) | 1.54 | [7] |
| Pyrimidine-5-carbonitrile | Compound 12b | HCT-116 (Colon) | 0.53 (VEGFR-2) | [7] |
| Pyrimidine-5-carbonitrile | Compound 12c | HCT-116 (Colon) | 0.74 (VEGFR-2) | [7] |
| Morpholinopyrimidine-5-carbonitrile | Compound 12b | Leukemia SR | Not specified | [8] |
| Morpholinopyrimidine-5-carbonitrile | Compound 12d | Leukemia SR | Not specified | [8] |
| 2-Aminopyrimidine | Compound A5 | KC-0116 (Lung) | Not specified | [9] |
| 2-Aminopyrimidine | Compound A13 | KC-0116 (Lung) | Not specified | [9] |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3] The structural similarity of the pyrimidine scaffold to the adenine core of ATP allows for competitive binding to the ATP-binding site of kinases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. sjomr.org.in [sjomr.org.in]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Bromopyrimidine-4-Carbonitrile Derivatives: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating compounds synthesized from 5-Bromopyrimidine-4-carbonitrile. It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
The this compound scaffold is a versatile starting material in medicinal chemistry, leading to the synthesis of compounds targeting a range of biological pathways, particularly in cancer therapy.[1] Derivatives have shown significant potential as inhibitors of various enzymes, including protein kinases, dihydrofolate reductase (DHFR), and indoleamine 2,3-dioxygenase 1 (IDO1).[2] This guide details the in vitro assays used to validate the efficacy and mechanism of action of these compounds, offering a comparative analysis with established alternatives.
Comparative Efficacy: Enzyme Inhibition and Cellular Viability
The potency of synthesized compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Compounds derived from this compound have been evaluated against several kinases.
| Target Kinase | Compound Class | Representative Compound(s) | IC50 | Cell Line(s) | Reference Compound | Reference IC50 |
| VEGFR-2 | Pyrimidine-5-carbonitrile | Compound 11e | 0.61 µM | - | Sorafenib | - |
| VEGFR-2 | Pyrimidine-5-carbonitrile | Compound 12b | 0.53 µM | - | Sorafenib | - |
| EGFR | Pyrimidine-5-carbonitrile | Compound 10b | 8.29 nM | HepG2, A549, MCF-7 | Erlotinib | 2.83 nM |
| PI3Kα | Morpholinopyrimidine-5-carbonitrile | Compound 12b | 0.17 µM | Leukemia SR | LY294002 | - |
| PI3Kβ | Morpholinopyrimidine-5-carbonitrile | Compound 12b | 0.13 µM | Leukemia SR | LY294002 | - |
| PI3Kδ | Morpholinopyrimidine-5-carbonitrile | Compound 12b | 0.76 µM | Leukemia SR | LY294002 | - |
| mTOR | Morpholinopyrimidine-5-carbonitrile | Compound 12b | 0.83 µM | Leukemia SR | Afinitor | - |
| CDK7 | 2,4-Diaminopyrimidine | Compound 22 | 7.21 nM | - | THZ1 | 3.2 nM |
| p38 MAPK | Pyridinylimidazole | SKF-86002 | 500-1000 nM | - | - | - |
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents.[2]
| Target Enzyme | Compound Class | Representative Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Human DHFR | Thieno[2,3-d]pyrimidine | Compound 20 | 0.20 | Methotrexate | 0.08 |
| Human DHFR | Diaminopyrimidine | Trimethoprim | 55.26 | Methotrexate | 0.08 |
Cellular Proliferation and Viability
The anti-proliferative activity of these compounds is a crucial indicator of their potential as therapeutic agents. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][3]
| Cell Line | Compound Class | Representative Compound(s) | IC50 |
| HCT-116 (Colon Cancer) | Pyrimidine-5-carbonitrile | Compounds 9d, 11e, 12b, 12d | 1.14 - 10.33 µM |
| MCF-7 (Breast Cancer) | Pyrimidine-5-carbonitrile | Compounds 9d, 11e, 12b, 12d | 1.14 - 10.33 µM |
| Leukemia SR | Morpholinopyrimidine-5-carbonitrile | Compound 12b, 12d | 0.10 µM, 0.09 µM |
| HepG2 (Hepatocellular Carcinoma) | Pyrimidine-5-carbonitrile | Compound 10b | 3.56 µM |
| A549 (Non-small cell lung cancer) | Pyrimidine-5-carbonitrile | Compound 10b | 5.85 µM |
Experimental Protocols
Accurate and reproducible experimental design is essential for the validation of enzyme inhibitors and cytotoxic agents.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound required to inhibit 50% of the target enzyme's activity.[2]
Materials:
-
Purified target enzyme (e.g., VEGFR-2, EGFR, PI3K)
-
Enzyme-specific substrate
-
Cofactors as required (e.g., ATP for kinases)
-
Assay buffer
-
Test compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, and cofactors to their optimal concentrations in the assay buffer. Prepare a serial dilution of the test compound.
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, enzyme, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).[2][4]
-
Initiate Reaction: Add the substrate (and cofactor, if applicable) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.[2]
-
Detection: Measure the enzyme activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.[4][5]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Cellular Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability of cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
Visualizing Pathways and Workflows
Diagrams illustrating key signaling pathways and experimental procedures provide a clear conceptual framework for understanding the mechanism of action and the validation process.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.
Caption: Workflow for the MTT cellular viability assay.
References
Spectroscopic Journey: A Comparative Analysis of 5-Bromopyrimidine-4-carbonitrile and its Nucleophilic Substitution Product
For researchers, scientists, and professionals in drug development, the meticulous characterization of starting materials and products is a cornerstone of chemical synthesis. This guide provides a comparative spectroscopic analysis of a representative starting material, 5-Bromopyrimidine-4-carbonitrile, and its amino-substituted product, illustrating the key spectral changes that occur during a nucleophilic aromatic substitution reaction. By presenting experimental data in a clear, comparative format alongside detailed protocols and workflow visualizations, this guide aims to facilitate a deeper understanding of the spectroscopic transformations in the synthesis of pyrimidine-based compounds, a prevalent scaffold in medicinal chemistry.
The pyrimidine core is a privileged structure in drug discovery, and the functionalization of this scaffold is crucial for developing novel therapeutic agents. This compound is a versatile building block, with the bromine atom at the 5-position being susceptible to various substitution reactions. This guide focuses on a representative nucleophilic aromatic substitution, a common and powerful method for introducing diverse functionalities onto the pyrimidine ring.
Spectroscopic Data Comparison: Starting Material vs. Product
Table 1: Spectroscopic Data for the Starting Material: 5-Bromopyrimidine
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The proton spectrum is expected to be simple, showing distinct signals for the pyrimidine ring protons. The proton at C2 would likely appear as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons at C4 and C6 would also appear as singlets at slightly more upfield positions. |
| ¹³C NMR | The carbon spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms C2, C4, and C6, being directly attached to nitrogen atoms, will resonate at downfield chemical shifts. The carbon atom C5, bonded to the bromine, will also be significantly deshielded. |
| IR Spectroscopy (cm⁻¹) | The IR spectrum will be characterized by the aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will be observed in the 1600-1400 cm⁻¹ region. A characteristic C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (m/z) | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
Table 2: Spectroscopic Data for a Representative Product: 5-Aminopyrimidine-4-carbonitrile
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | A significant change in the proton NMR spectrum is the appearance of a new, broad signal corresponding to the protons of the newly introduced amino group (-NH₂). The chemical shift of the pyrimidine ring protons will also be affected by the electron-donating nature of the amino group, generally causing an upfield shift compared to the starting material. |
| ¹³C NMR | The carbon spectrum will show a notable upfield shift for the C5 carbon, as the electron-donating amino group replaces the electron-withdrawing bromine atom. The chemical shifts of the other ring carbons will also be influenced by this substitution. A new signal for the carbon of the nitrile group (C≡N) will be present in the 115-125 ppm range. |
| IR Spectroscopy (cm⁻¹) | The most prominent new feature in the IR spectrum will be the characteristic N-H stretching vibrations of the primary amine, appearing as two sharp bands in the 3500-3300 cm⁻¹ region. The C≡N stretching vibration will be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-Br stretching vibration will be absent. |
| Mass Spectrometry (m/z) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the amino-substituted product. The characteristic isotopic pattern of bromine will be absent. Fragmentation may involve the loss of HCN from the nitrile group. |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a representative method for the nucleophilic aromatic substitution of a 5-bromopyrimidine derivative with an amine.
Materials:
-
5-Bromopyrimidine derivative (1.0 eq)
-
Amine (e.g., ammonia, primary or secondary amine) (1.2 - 2.0 eq)
-
Solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF or DMSO)
-
Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is used or to scavenge HBr)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a clean, dry reaction vessel, dissolve the 5-bromopyrimidine derivative in the chosen solvent.
-
Add the amine to the reaction mixture. If a base is required, it should be added at this stage.
-
Heat the reaction mixture to the desired temperature (typically reflux) and stir for the required time. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
If the solvent is volatile, it can be removed under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to a standard aqueous workup. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent from the organic layer is removed under reduced pressure to yield the crude product.
-
The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to afford the pure amino-substituted pyrimidine product.
-
The purified product is then thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and the product in a chemical reaction.
Caption: Workflow for Spectroscopic Comparison.
This guide underscores the importance of a multi-faceted spectroscopic approach to reaction monitoring and product characterization. The distinct changes observed in NMR, IR, and mass spectra provide unequivocal evidence of the chemical transformation and are indispensable for the unambiguous structural elucidation of novel compounds in the field of drug discovery and development.
A Comparative Guide to 5-Bromopyrimidine-4-carbonitrile and its Alternatives in Drug Discovery
For researchers and scientists in the field of drug development, the selection of appropriate chemical scaffolds is a critical step in designing novel therapeutics. Pyrimidine derivatives, due to their structural resemblance to the purine and pyrimidine bases in DNA and RNA, are a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 5-Bromopyrimidine-4-carbonitrile, a versatile building block, and its alternatives, supported by experimental data from recent studies.
Overview of this compound
This compound is a bifunctional molecule featuring a pyrimidine core, a bromine atom at the 5-position, and a nitrile group at the 4-position. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions.
While a specific Certificate of Analysis (CoA) is batch-dependent, typical specifications for this compound include high purity (often >97%), a defined melting point, and characteristic spectral data.
Comparison with Alternative Pyrimidine Scaffolds
The true potential of this compound can be appreciated by comparing it with other classes of pyrimidine derivatives that have shown significant promise in various therapeutic areas. This section details the performance of several alternatives, focusing on their synthesis and biological activity.
Pyrimidine-5-carbonitriles as COX-2 Inhibitors
A series of novel pyrimidine-5-carbonitriles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are targets for anti-inflammatory and anticancer therapies.[1]
Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives
The synthesis of these compounds typically involves a multi-step process starting from readily available reagents. A general procedure is as follows:
-
Cyclocondensation: A mixture of an appropriate aromatic aldehyde, ethyl cyanoacetate, and thiourea is refluxed in the presence of a base like potassium carbonate to yield the core pyrimidine scaffold.
-
Functionalization: The initial product is then further modified through various reactions, such as alkylation or arylation, to produce a library of derivatives.
Comparative Biological Activity:
The inhibitory activity of these compounds against COX-2 was evaluated and compared with established drugs like Celecoxib and Nimesulide.
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
| Derivative 3b | 85.6 | 0.05 |
| Derivative 5b | 82.4 | 0.09 |
| Derivative 5d | 81.2 | 0.11 |
| Celecoxib | 86.3 | 0.05 |
| Nimesulide | 75.8 | 0.47 |
Data sourced from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors.[1]
The results indicate that derivatives 3b , 5b , and 5d exhibit potent COX-2 inhibition, with IC50 values comparable to Celecoxib and significantly better than Nimesulide.[1]
Morpholinopyrimidine-5-carbonitriles as Dual PI3K/mTOR Inhibitors
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently observed in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[2]
Experimental Protocol: Synthesis of Morpholinopyrimidine-5-carbonitriles
-
Starting Material: The synthesis often begins with a substituted pyrimidine, which is then reacted with morpholine.
-
Hydrazine Addition: The resulting intermediate is treated with hydrazine hydrate to introduce a reactive hydrazinyl group.
-
Condensation Reactions: The key intermediate is then condensed with various electrophiles to generate the final products.[2]
Comparative Biological Activity:
The synthesized compounds were tested for their antiproliferative activity against a panel of cancer cell lines and their inhibitory effect on PI3Kα and mTOR.
| Compound | Cell Line | IC50 (µM) | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 12b | Leukemia SR | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.83 ± 0.05 |
| 12d | Leukemia SR | 0.09 ± 0.01 | 1.27 ± 0.07 | 2.85 ± 0.17 |
| LY294002 | - | - | 1.1 | - |
| Afinitor (Everolimus) | - | - | - | 0.001-0.004 |
Data from a study on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[2]
Compounds 12b and 12d demonstrated excellent antitumor activity and significant inhibition of both PI3Kα and mTOR, highlighting the potential of this scaffold.[2]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles as CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a validated target in cancer therapy. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles have been shown to be potent CDK9 inhibitors.[3][4]
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the compounds against CDK9 is typically determined using an in vitro kinase assay.
-
Reaction Mixture: A reaction mixture containing CDK9/cyclin T, a fluorescently labeled peptide substrate, and ATP is prepared.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization.
Comparative Biological Activity:
The study investigated the structure-activity relationship (SAR) by modifying substituents on the pyrimidine ring.
| Compound | R' (C5-substituent) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |
| 12a | CN | 1 | 6 | 6 |
| 12u | F | 2 | 162 | 81 |
| Ic | H | 5 | 23 | 4.6 |
Data from a study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 inhibitors.[3]
The results demonstrate that the presence of a carbonitrile or fluorine at the C5-position of the pyrimidine ring enhances both the potency and selectivity for CDK9 over CDK2.[3]
Visualizing the Role of Pyrimidine Derivatives
To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of 5-arylpyrimidine-4-carbonitriles is of significant interest, as this scaffold is a key component in a variety of biologically active molecules. The choice of catalyst is critical for the successful and efficient coupling of 5-bromopyrimidine-4-carbonitrile with various arylboronic acids. This guide provides an objective comparison of common catalyst systems, supported by experimental data, to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the nitrile group at the 4-position can influence the reactivity of the C-Br bond at the 5-position. Below is a summary of the performance of different catalytic systems, primarily based on data for the closely related substrate 5-bromopyrimidine, which serves as a strong predictive model for the target substrate.
Table 1: Comparison of Palladium-Based Catalyst Systems for the Suzuki Coupling of 5-Bromopyrimidine with Various Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Phenylboronic acid | 90 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 3-Methoxyphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 2-Methoxyphenylboronic acid | 86 |
Table 2: Comparison of a Nickel-Based Catalyst System for the Suzuki Coupling of 5-Bromopyrimidine
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | tert-Amyl Alcohol | 120 | 1 | 3-Furanylboronic acid | 94 |
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are based on the coupling of 5-bromopyrimidine and can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the coupling of a bromopyrimidine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol provides a cost-effective and efficient alternative to palladium-based catalysts.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (4.5 equiv)
-
tert-Amyl alcohol
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous K₃PO₄.
-
Under a nitrogen atmosphere, add this compound, the arylboronic acid, and NiCl₂(PCy₃)₂.[1]
-
Add tert-amyl alcohol to achieve a 0.3 M solution with respect to the bromopyrimidine.
-
Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and experimental process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
Safety Operating Guide
Proper Disposal of 5-Bromopyrimidine-4-carbonitrile: A Comprehensive Safety and Operations Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 5-Bromopyrimidine-4-carbonitrile (CAS No. 114969-66-3). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, maintaining a safe laboratory environment, and complying with regulatory standards. This document is intended to serve as a primary resource for operational and logistical planning concerning the disposal of this hazardous chemical.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. While a comprehensive hazard profile for this specific compound is not fully detailed in all public sources, data from closely related compounds such as 5-Bromopyrimidine suggests it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this chemical.
Required Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | Gloves must meet the specifications of Regulation (EU) 2016/425 and the standard EN 374. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | NIOSH (US) or EN 143 (EU) approved. |
Quantitative Data Summary
The following table summarizes key data for this compound. This information is crucial for a comprehensive understanding of the substance's properties and for making informed safety decisions.
| Property | Value | Source |
| CAS Number | 114969-66-3 | [3][4] |
| Molecular Formula | C₅H₂BrN₃ | [4] |
| Molecular Weight | 184.0 g/mol | [4] |
| Predicted Density | 1.86 ± 0.1 g/cm³ | [4] |
| Predicted Boiling Point | 328.6 ± 27.0 °C | [4] |
| Predicted Flash Point | 152.5 ± 23.7 °C | [4] |
Experimental Protocol: Spill Management
Immediate and appropriate cleanup of spills is crucial to mitigate exposure risks and prevent environmental contamination.
Minor Spills (Solid):
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Wear all required personal protective equipment.
-
Containment: Prevent the spread of dust.[2]
-
Cleanup: Use dry cleanup procedures. Gently sweep or vacuum up the spilled material.[2] Do not use air hoses for cleaning .[2]
-
Collection: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Dispose: Treat the collected material and any contaminated cleaning supplies as hazardous waste.
Major Spills:
-
Evacuate: Evacuate the laboratory immediately and alert others in the vicinity.
-
Isolate: Close the doors to the affected area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and the Fire Brigade, informing them of the location and nature of the hazard.[2]
-
Restrict Access: Prevent entry to the contaminated area until the EHS team or other trained personnel have decontaminated the space.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all local, regional, and national hazardous waste regulations. Never dispose of this chemical down the drain or in the regular trash .[1]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[1]
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]
-
Keep this waste separate from incompatible materials, such as strong oxidizing agents.[1][5]
2. Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and properly sealed container.[1] Polyethylene containers are a suitable option.[1]
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If this compound is in a solution, it must be collected in a dedicated halogenated organic solvent waste container.[1]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]
3. Labeling:
-
The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]
-
The accumulation start date must also be clearly marked on the label.[1]
4. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The SAA must be inspected weekly for any signs of leakage.[1]
-
Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons).[1]
5. Arrange for Professional Disposal:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromopyrimidine-4-carbonitrile
Essential Safety and Handling Guide for 5-Bromopyrimidine-4-carbonitrile
This guide provides critical safety, operational, and disposal protocols for laboratory professionals handling this compound. Strict adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This document is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2]
-
Harmful if Swallowed: Presumed to be harmful if ingested.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For significant exposure risk, a chemical-resistant suit may be necessary. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. All work with this compound should be conducted in a certified chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize the risk of exposure and contamination during the handling of this compound.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for a closely related compound like 5-Bromopyrimidine is accessible.
-
Verify that a calibrated chemical fume hood is available and functioning correctly.
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1][3]
-
Designate a specific area for handling the compound to contain potential spills.
Step 2: Engineering Controls
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Use equipment and vessels that are appropriate for the scale of the experiment and are in good condition.
Step 3: Safe Handling Practices
-
Wear all required PPE as detailed in the table above before handling the compound.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition of flammable vapors.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[1]
Step 4: Spill and Emergency Procedures
-
In case of a spill, evacuate the area and alert colleagues.
-
Wearing appropriate PPE, clean up spills immediately.[2] For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[1][3] Avoid generating dust.[2]
-
For liquid spills, absorb with an inert, non-combustible material and place in a sealed container for disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.[6]
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[6]
Waste Collection and Container Requirements
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled solid hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic solvent waste container.[6]
-
Containers must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[6]
Labeling and Storage
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]
Final Disposal
-
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visual Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
